Product packaging for 4-Chloro-6-iodoquinoline(Cat. No.:CAS No. 40107-07-1)

4-Chloro-6-iodoquinoline

Cat. No.: B1313714
CAS No.: 40107-07-1
M. Wt: 289.5 g/mol
InChI Key: XPXHGYKMODLJBY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinoline is a useful research compound. Its molecular formula is C9H5ClIN and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClIN B1313714 4-Chloro-6-iodoquinoline CAS No. 40107-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHGYKMODLJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457719
Record name 4-Chloro-6-iodoquinoline
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Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-07-1
Record name 4-Chloro-6-iodoquinoline
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Record name 4-chloro-6-iodoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS Number: 98556-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-6-iodoquinazoline (CAS No. 98556-31-1), a key intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document details its physicochemical properties, synthesis protocols, and its pivotal role in the creation of kinase inhibitors.

Physicochemical Properties

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative. Its structure, featuring both a chloro and an iodo substituent, makes it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 98556-31-1[1][2][3][4][5]
Molecular Formula C₈H₄ClIN₂[1][2][3][4]
Molecular Weight 290.49 g/mol [1][2][3][4]
Appearance Light brown to dark grey solid[6][7]
Melting Point 175.0 to 179.0 °C[3][7]
Boiling Point (Predicted) 363.2 ± 22.0 °C[3][7]
Density (Predicted) 2.017 ± 0.06 g/cm³[7]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly, Heated), Dimethyl Sulfoxide, and Dichloromethane.[7][8]
InChI Key BDAIUOPDSRAOKI-UHFFFAOYSA-N[9]
SMILES C1=CC2=C(C=C1I)C(=NC=N2)Cl[9]

Spectroscopic Data

Synthesis of 4-Chloro-6-iodoquinazoline

4-Chloro-6-iodoquinazoline is synthesized from 6-iodoquinazolin-4-one. The following is a detailed experimental protocol based on established methods.[6][7]

Experimental Protocol: Synthesis from 6-Iodoquinazolin-4-one

Materials:

  • 6-Iodoquinazolin-4-one

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • 1,2-Dichloroethane (DCE) (if using oxalyl chloride)

  • Dichloromethane (DCM)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure using Thionyl Chloride: [6]

  • In a reaction flask, suspend 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).

  • Slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

  • To the residue, add dichloromethane (DCM) (20 mL) and toluene (50 mL) and evaporate to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.

  • The resulting brown solid is 4-chloro-6-iodoquinazoline (yield ~99%).[6]

Procedure using Oxalyl Chloride: [7]

  • In a flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.

  • Add anhydrous dimethylformamide (DMF) (3.20 mL).

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate may form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.

  • Add 6-iodoquinazolin-4-one (5.0 g, 18 mmol) in portions under a nitrogen flow.

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (~300 mL).

  • Extract the product with dichloromethane (DCM) (~500 mL, then 2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline as a brown solid (yield ~99%).[7]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 6_Iodoquinazolin_4_one 6-Iodoquinazolin-4-one Chlorination Chlorination at C4-position 6_Iodoquinazolin_4_one->Chlorination Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Chlorination Catalyst DMF (catalytic) Catalyst->Chlorination Solvent DCE (optional) Solvent->Chlorination Evaporation Evaporation of excess reagents Chlorination->Evaporation Method 1 Extraction Aqueous work-up and extraction with DCM Chlorination->Extraction Method 2 Final_Product 4-Chloro-6-iodoquinazoline Evaporation->Final_Product Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Drying_Concentration->Final_Product

Synthesis workflow for 4-Chloro-6-iodoquinazoline.

Chemical Reactivity and Applications

4-Chloro-6-iodoquinazoline is a valuable intermediate due to its two reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 6-position can participate in various coupling reactions, such as the Suzuki coupling.[2][10]

The most prominent application of this compound is as a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][10][11] Lapatinib is used in the treatment of HER2-positive breast cancer.[11]

Beyond its role in synthesizing Lapatinib, 4-chloro-6-iodoquinazoline is utilized in the development of other novel anticancer and antimicrobial agents.[12] It is also explored in agricultural chemistry for creating herbicides and pesticides.[12]

Logical Relationship in Lapatinib Synthesis

G Start 4-Chloro-6-iodoquinazoline Step1 Nucleophilic Substitution at C4-position Start->Step1 Intermediate Substituted Quinazoline Intermediate Step1->Intermediate Step2 Suzuki Coupling at C6-position Final Lapatinib Step2->Final Intermediate->Step2

Role of 4-Chloro-6-iodoquinazoline in Lapatinib synthesis.

Role in Targeting Signaling Pathways

As a precursor to Lapatinib, 4-chloro-6-iodoquinazoline is integral to the development of drugs that modulate critical cell signaling pathways involved in cancer progression. Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P HER2 HER2 HER2->Grb2_Sos P HER2->PI3K P HER2->PLCg P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PLCg->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits phosphorylation Lapatinib->HER2 Inhibits phosphorylation

Lapatinib, synthesized from 4-chloro-6-iodoquinazoline, inhibits EGFR and HER2 signaling.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 4-chloro-6-iodoquinazoline, a key intermediate in the synthesis of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of various biologically active molecules. Notably, it is a crucial building block in the production of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).

Note on Nomenclature: While the topic specifies "4-Chloro-6-iodoquinoline," the vast majority of scientific literature and supplier information refer to "4-chloro-6-iodoquinazoline" as the key intermediate in the synthesis of Lapatinib. It is highly probable that these names are used interchangeably in some contexts, or that the quinazoline is the intended compound of interest. This guide will proceed with the data available for 4-chloro-6-iodoquinazoline.

Physicochemical Properties

The physicochemical properties of 4-chloro-6-iodoquinazoline are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₄ClIN₂[PubChem]
Molecular Weight 290.49 g/mol [PubChem]
Appearance Light brown to dark grey solid[Guidechem][1]
Melting Point 175.0 to 179.0 °C[ChemBK][2]
Boiling Point (Predicted) 363.2 ± 22.0 °C at 760 mmHg[ChemBK][2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly, Heated), Dimethyl Sulfoxide, and Dichloromethane.[ChemBK][2]
pKa (Predicted) 0.15 ± 0.30[ChemBK][2]
LogP (Predicted) 3.2[PubChem]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized yet detailed methods for determining the melting point and solubility, which can be adapted for 4-chloro-6-iodoquinazoline.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Place a small amount of dry 4-chloro-6-iodoquinazoline on a clean, dry surface.

    • Grind the solid into a fine powder using a mortar and pestle.

    • Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample should be approximately 2-3 mm in height.[3][4]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).[3]

  • Reporting: The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess of the solid solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute is then measured.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-chloro-6-iodoquinazoline to a vial containing a known volume of the desired solvent (e.g., methanol, chloroform).

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the vial to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the solvent.

    • Analyze the concentration of 4-chloro-6-iodoquinazoline in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration of the saturated solution based on the dilution factor and the measured concentration.

    • Express the solubility in terms of mg/mL or mol/L.

Biological Context and Signaling Pathways

As a key intermediate in the synthesis of Lapatinib, 4-chloro-6-iodoquinazoline is integral to the development of drugs that target the EGFR and HER2 signaling pathways.[6] These pathways are often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8]

Lapatinib acts as a dual tyrosine kinase inhibitor by binding to the ATP-binding site of the intracellular domain of EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6]

EGFR_HER2_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR Activates Lapatinib Lapatinib Lapatinib->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: EGFR and HER2 Signaling Pathway Inhibition by Lapatinib.

Experimental and Synthetic Workflows

The following diagrams illustrate key workflows involving 4-chloro-6-iodoquinazoline.

Synthesis of Lapatinib from 4-Chloro-6-iodoquinazoline

This workflow outlines the key steps in the synthesis of Lapatinib, highlighting the central role of 4-chloro-6-iodoquinazoline.[9][10]

Lapatinib_Synthesis_Workflow start 6-Iodoquinazolin-4-one intermediate1 4-Chloro-6-iodoquinazoline start->intermediate1 Chlorination (SOCl₂, DMF) intermediate2 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine intermediate1->intermediate2 Nucleophilic Substitution (with aniline derivative) intermediate3 6-(5-formylfuran-2-yl)-N-(3-chloro-4-((3- fluorobenzyl)oxy)phenyl)quinazolin-4-amine intermediate2->intermediate3 Suzuki Coupling (with 5-formyl-2-furanylboronic acid) lapatinib Lapatinib intermediate3->lapatinib Reductive Amination (with 2-(methylsulfonyl)ethanamine)

Caption: Synthetic Workflow for Lapatinib.

General Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and concentration of small molecules like 4-chloro-6-iodoquinazoline.

HPLC_Workflow sample_prep Sample Preparation (Dissolution in mobile phase, Filtration) injection Injection sample_prep->injection hplc_system HPLC System separation Separation on Reversed-Phase Column hplc_system->separation injection->hplc_system detection Detection (UV-Vis Detector) separation->detection data_analysis Data Analysis (Chromatogram generation, Peak integration, Quantification) detection->data_analysis

Caption: General Workflow for HPLC Analysis.

Conclusion

4-Chloro-6-iodoquinazoline is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the development of tyrosine kinase inhibitors. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols and an appreciation of its role in the synthesis of targeted therapies, is essential for advancing drug discovery and development efforts. This guide provides a foundational resource for scientists and researchers working with this versatile compound.

References

Spectroscopic Profile of 4-Chloro-6-iodoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloro-6-iodoquinoline, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of chloro and iodo substituents on the quinoline ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.7 - 8.9d4.5 - 5.5
H-37.4 - 7.6d4.5 - 5.5
H-58.2 - 8.4d1.5 - 2.5
H-77.9 - 8.1dd8.5 - 9.5, 1.5 - 2.5
H-87.7 - 7.9d8.5 - 9.5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4148 - 150
C-4a128 - 130
C-5137 - 139
C-695 - 97
C-7135 - 137
C-8129 - 131
C-8a147 - 149

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
1600 - 1580C=C stretch (aromatic)Medium-Strong
1500 - 1450C=C stretch (aromatic)Medium-Strong
1100 - 1000C-Cl stretchStrong
850 - 750C-H bend (out-of-plane)Strong
~500C-I stretchMedium-Weak

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for this compound
m/zIonNotes
289/291[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
254[M-Cl]⁺Loss of a chlorine radical.
162[M-I]⁺Loss of an iodine radical.
127[C₉H₅N]⁺Loss of both chlorine and iodine.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of NMR, IR, and MS data for this compound. These are standard procedures that can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable volatile solvent for liquid injection.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can aid in structural elucidation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation of This compound NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_properties Molecular Properties Compound This compound Structure Chemical Structure (C₉H₅ClIN) Compound->Structure Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra determines Spectra->Structure confirms

Caption: Structure-Spectra Relationship.

Synthesis and discovery of 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, a key heterocyclic building block in medicinal chemistry. The strategic placement of the chloro and iodo substituents on the quinoline scaffold makes it a versatile intermediate for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a halogenated quinoline derivative with the following properties:

PropertyValue
CAS Number 40107-07-1
Molecular Formula C₉H₅ClIN
Molecular Weight 289.50 g/mol
Appearance Expected to be a solid at room temperature
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-iodoaniline. The overall synthetic workflow involves the construction of the 6-iodoquinolin-4-ol intermediate, followed by a chlorination reaction.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 4-Iodoaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 6-Iodoquinolin-4-ol C->D Thermal Cyclization E 6-Iodoquinolin-4-ol G This compound E->G Chlorination F Phosphorus Oxychloride (POCl₃) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Iodoquinolin-4-ol (via Gould-Jacobs Reaction)

This procedure is based on established methods for the synthesis of 4-hydroxyquinolines from anilines.

Materials:

  • 4-Iodoaniline

  • Diethyl (ethoxymethylene)malonate

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Ethanol

Procedure:

  • A mixture of 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which may cause the intermediate, diethyl 2-((4-iodophenylamino)methylene)malonate, to crystallize.

  • To the flask containing the intermediate, a high-boiling point solvent such as diphenyl ether is added.

  • The mixture is heated to a high temperature, typically 240-260°C, for 30-60 minutes to induce cyclization.

  • Upon cooling, the product, 6-iodoquinolin-4-ol, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This chlorination step is analogous to the preparation of other 4-chloroquinolines and 4-chloroquinazolines.[2][3]

Materials:

  • 6-Iodoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • The mixture is heated to reflux (approximately 110°C) for 2-4 hours in a fume hood. The reaction should be monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cooled and cautiously poured onto crushed ice.

  • The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with significant biological activity. The quinoline core is a well-established pharmacophore in medicinal chemistry. The chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, while the iodo group at the 6-position can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

The closely related compound, 4-chloro-6-iodoquinazoline, is a key intermediate in the synthesis of Lapatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[4][5] This suggests that this compound is a valuable starting material for the discovery of novel kinase inhibitors.

Potential Targeted Signaling Pathway

Derivatives of this compound could potentially target key signaling pathways implicated in diseases such as cancer. A common target for quinoline-based inhibitors is the receptor tyrosine kinase (RTK) signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation, Survival, etc. Ligand Growth Factor Ligand->RTK:f0 Inhibitor Quinoline-based Inhibitor Inhibitor->RTK:f0

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its preparation from readily available starting materials and its potential for elaboration into complex, biologically active molecules make it a compound of significant interest for researchers in drug discovery and development. The methodologies and applications outlined in this guide provide a solid foundation for the further exploration and utilization of this important heterocyclic compound.

References

Theoretical Reactivity of 4-Chloro-6-iodoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Electronic and Steric Factors Governing the Reactivity of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in the field of drug development, a profound understanding of the chemical reactivity of heterocyclic intermediates is paramount for the rational design and synthesis of novel therapeutic agents. 4-Chloro-6-iodoquinoline is a versatile scaffold in medicinal chemistry, offering two distinct reactive sites that can be selectively functionalized to build molecular complexity. This technical guide provides a comprehensive theoretical examination of the reactivity of this compound, supported by computational data and established chemical principles.

Introduction to the Reactivity of this compound

This compound possesses two key reactive centers: the chloro substituent at the 4-position and the iodo substituent at the 6-position. The quinoline core, with its electron-withdrawing nitrogen atom, significantly influences the electronic properties of the entire ring system, thereby dictating the reactivity of the attached halogen atoms. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's susceptibility to various chemical transformations.

The reactivity of this molecule is characterized by two principal reaction types:

  • Nucleophilic Aromatic Substitution (SNAr) at the 4-position.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) predominantly at the 6-position.

This guide will delve into the theoretical underpinnings of these reactions, providing a framework for predicting and controlling the synthetic outcomes.

Theoretical Analysis of Reactivity

The differential reactivity of the C4-Cl and C6-I bonds is a cornerstone of the synthetic utility of this compound. This selectivity can be rationalized by examining the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the sites of electrophilic and nucleophilic attack.

For quinoline and its derivatives, the LUMO is generally distributed over the heterocyclic ring, with significant coefficients on the carbon atoms susceptible to nucleophilic attack. In the case of 4-chloroquinoline, the electron-withdrawing nature of the nitrogen atom and the chlorine atom lowers the energy of the LUMO, making the C4 position particularly electrophilic.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline-6.646-1.8164.83
2-Chloro-7-methylquinoline-3-carbaldehyde (trans)--3.75
2-Chloro-7-methylquinoline-3-carbaldehyde (cis)--3.84

Note: Data for quinoline was calculated at the DFT (B3LYP)/6-31+G(d,p) level. Data for substituted quinolines was calculated at the TD-DFT(B3LYP)/6-311++G(d,p) level. Direct comparison should be made with caution due to differing computational methods.

A smaller HOMO-LUMO gap generally indicates higher reactivity. The presence of the electron-withdrawing chloro group is expected to lower the LUMO energy of this compound compared to quinoline, thus making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a significant region of positive potential around the C4 carbon, influenced by both the adjacent nitrogen atom and the electronegative chlorine atom. This positive potential makes it a prime target for nucleophiles. The region around the iodine atom at C6 would be less electron-deficient, and its reactivity is more governed by its ability to undergo oxidative addition in cross-coupling reactions.

Key Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate formed during the reaction.

The generally accepted mechanism for SNAr reactions on 4-chloroquinoline derivatives is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product 4-Substituted-6-iodoquinoline + Cl⁻ intermediate->product Elimination Suzuki_Coupling Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Ar-R->Pd(0)L₂ Reductive Elimination SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in solvent B Add amine nucleophile (and optional base) A->B C Heat to reflux with stirring B->C D Monitor reaction progress (TLC/LC-MS) C->D E Cool to room temperature D->E F Isolate product (filtration or evaporation) E->F G Purify product (recrystallization or chromatography) F->G Suzuki_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction_suzuki Reaction cluster_workup_suzuki Work-up and Purification A Combine reactants, base, and catalyst in Schlenk flask B Evacuate and backfill with Ar/N₂ A->B C Add degassed solvent B->C D Heat with stirring (80-110 °C) C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool and dilute E->F G Filter through celite F->G H Aqueous work-up G->H I Purify by chromatography H->I

Biological Screening of Novel 4-Chloro-6-iodoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] The unique chemical properties of the quinoline ring system, including its aromaticity, planarity, and ability to intercalate with DNA, make it a versatile starting point for the design of novel therapeutic agents. The introduction of specific substituents, such as a chlorine atom at the 4-position and an iodine atom at the 6-position, can significantly modulate the biological activity of the quinoline core. This technical guide provides a comprehensive overview of the biological screening of novel 4-chloro-6-iodoquinoline derivatives, with a focus on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data from related studies, and visual representations of key biological pathways and workflows are presented to aid researchers in the evaluation of this promising class of compounds.

Preclinical Evaluation Workflow

The preclinical assessment of novel this compound derivatives typically follows a structured, multi-stage process. This workflow is designed to systematically evaluate the efficacy, safety, and pharmacokinetic profile of new chemical entities. It commences with computational screening to prioritize compounds, followed by a series of in vitro assays to determine biological activity, and concludes with in vivo studies to assess efficacy and toxicity in a whole-organism context.[1]

G cluster_0 In Silico Screening cluster_1 In Vitro Studies cluster_2 In Vivo Studies in_silico ADMET Prediction synthesis Chemical Synthesis in_silico->synthesis anticancer Anticancer Assays synthesis->anticancer antimicrobial Antimicrobial Assays synthesis->antimicrobial enzyme Enzyme Inhibition Assays synthesis->enzyme animal_models Animal Models anticancer->animal_models antimicrobial->animal_models enzyme->animal_models toxicity Toxicity Studies animal_models->toxicity

Preclinical workflow for quinoline drug candidates.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase I and II, proteasome inhibition, and interference with tubulin polymerization.[2] The cytotoxic effects of novel this compound derivatives can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116, T98G) are grown in RPMI 1640 medium containing 10% fetal bovine serum.[3][4]

  • Compound Preparation: The synthesized this compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured on a spectrophotometer at a specific wavelength (e.g., 570 nm).[5]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined.

Quantitative Data: Cytotoxicity of Related Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel this compound compounds.

Compound TypeCell LineIC50 (µM)Reference
4-AnilinoquinazolinesHCT-1162.8[4]
4-AnilinoquinazolinesT98G2.0[4]
Quinoline-Chalcone Derivative (12e)MGC-8031.38[6]
Quinoline-Chalcone Derivative (12e)HCT-1165.34[6]
Quinoline-Chalcone Derivative (12e)MCF-75.21[6]
Quinoline-based Dihydrazone (3b)MCF-77.016[7]
Quinoline-based Dihydrazone (3c)MCF-77.05[7]
4-Aminoquinoline Derivative (5)MDA-MB-4688.73[3]
Signaling Pathway: EGFR Inhibition

Certain quinoline derivatives function as inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK).[8] Dysregulation of RTK signaling is a common feature in many cancers.[9] Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation and survival.[8][9]

G EGFR EGFR RAS RAS EGFR->RAS Quinoline This compound Derivative Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of EGFR signaling by a quinoline derivative.

Antimicrobial Activity

Quinoline derivatives have been investigated for their antibacterial and antifungal properties.[10][11][12] The presence of halogen substituents can enhance the antimicrobial potency of the quinoline scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus flavus) strains are used.[11][12]

  • Culture Preparation: Bacterial and fungal cultures are prepared in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Compound Dilution: Serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Quantitative Data: Antimicrobial Activity of Related Quinoline Derivatives

The following table presents the MIC values of various quinoline derivatives against different microbial strains.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Quinoline Derivative (7)S. aureus ATCC259230.031[13]
Quinoline Derivative (7)MRSA ATCC433000.063[13]
Quinoline Derivative (7)E. coli ATCC259222[13]
Quinoline Derivative (37)Drug-resistant M. tuberculosis0.08 - 0.31[13]
4-Hydroxy-2-quinolone (3j)A. flavus1.05 (IC50)[12]

Enzyme Inhibition

The biological activity of quinoline derivatives is often attributed to their ability to inhibit specific enzymes.[14] For instance, some quinoline compounds have been shown to inhibit enzymes like dihydrofolate reductase and thioredoxin reductase, which are involved in cancer cell growth.[14]

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer solution.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value for enzyme inhibition is determined.

Potential Enzyme Targets

Based on the activities of related compounds, potential enzyme targets for this compound derivatives include:

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Important in cancer signaling pathways.[4]

  • Topoisomerases: Crucial for DNA replication and repair, making them targets for anticancer drugs.[2]

  • Peptide Deformylase (PDF): An essential enzyme in bacteria, representing a target for novel antibiotics.[11]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.[14]

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. This technical guide has outlined the fundamental experimental protocols for the biological screening of these derivatives, provided context through quantitative data from related compounds, and visualized key biological pathways and workflows. A systematic approach, as detailed in this document, is crucial for the successful identification and characterization of lead compounds for further preclinical and clinical development.

References

The Ascendant Scaffold: A Technical Guide to 4-Chloro-6-iodoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Heterocycle for Drug Discovery and Development

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 4-chloro-6-iodoquinoline has emerged as a particularly compelling scaffold for the design and synthesis of novel drug candidates. The strategic placement of a reactive chlorine atom at the 4-position and an iodine atom at the 6-position provides a unique combination of properties, making it a versatile starting point for the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of compounds derived from the this compound core, intended for researchers, scientists, and drug development professionals.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the exploration of its medicinal chemistry potential. While direct, one-pot syntheses are not extensively reported, a reliable and adaptable multi-step synthetic route can be employed, starting from readily available precursors. The following proposed synthesis is based on well-established transformations in quinoline chemistry.

Proposed Synthetic Pathway

G A 4-Iodoaniline C Doebner Reaction A->C B Pyruvic Acid B->C D 6-Iodoquinoline-4-carboxylic Acid C->D Cyclization E Decarboxylation D->E F 4-Hydroxy-6-iodoquinoline E->F G Chlorination F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Iodoquinoline-4-carboxylic Acid (Doebner Reaction)

This procedure is adapted from the synthesis of related 6-iodoquinoline derivatives.[1]

  • Materials: 4-iodoaniline, pyruvic acid, an appropriate aldehyde (e.g., benzaldehyde), and ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol.

    • Add pyruvic acid (1.2 equivalents) and the chosen aldehyde (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-iodoquinoline-4-carboxylic acid.

Step 2: Synthesis of 4-Hydroxy-6-iodoquinoline (Decarboxylation)

This is a standard thermal decarboxylation of a quinoline-4-carboxylic acid.

  • Materials: 6-Iodoquinoline-4-carboxylic acid, diphenyl ether.

  • Procedure:

    • In a high-temperature reaction vessel, suspend 6-iodoquinoline-4-carboxylic acid (1 equivalent) in diphenyl ether.

    • Heat the mixture to 240-250 °C and maintain this temperature until the cessation of carbon dioxide evolution is observed.

    • Cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to afford 4-hydroxy-6-iodoquinoline.

Step 3: Synthesis of this compound (Chlorination)

This is a common method for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.

  • Materials: 4-Hydroxy-6-iodoquinoline, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-6-iodoquinoline (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Medicinal Chemistry Applications of the this compound Scaffold

The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains, particularly those containing nitrogen nucleophiles. The iodine atom at the 6-position can be utilized for further functionalization through cross-coupling reactions or can contribute to the biological activity through halogen bonding interactions with target proteins.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression. Derivatives of this compound are promising candidates for the development of new anticancer therapies, particularly as kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Potential inhibition of RTK signaling by this compound derivatives.

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis>100[1]
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis>100[1]
4-Aryl-6-chloro-quinoline derivative (Compound 10)HBV DNA replication4.4[2]
4-Aryl-6-chloro-quinoline derivative (Compound 17)HBV DNA replication5.8[2]
4-Aryl-6-chloro-quinoline derivative (Compound 20)HBV DNA replication4.9[2]

Note: Data for direct derivatives of this compound is limited. The table presents data for structurally similar compounds to indicate the potential of the scaffold.

Antimicrobial Activity

The quinoline scaffold is also a well-known pharmacophore in the development of antimicrobial agents. The introduction of a 6-iodo substituent has been shown to enhance antimicrobial activity in some cases.[3] Derivatives of this compound could therefore be explored for their potential as novel antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Structurally Related Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis>128[3]
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidis>128[3]
6-chlorocyclopentaquinolinamineMRSA0.125 mM[4]
2-fluorocycloheptaquinolinamineS. pyogenes0.25 mM[4]

Note: MIC values are presented as reported in the literature. Conversion to a uniform unit may be necessary for direct comparison.

Standardized Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized in vitro assays are essential. The following are detailed protocols for common cytotoxicity and antimicrobial assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

G A Seed cells in 96-well plate B Add test compounds (derivatives of This compound) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials: 96-well plates, appropriate cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth), bacterial or fungal strains, and the test compounds.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the culture broth.

    • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and further dilute it to achieve the desired final concentration in the wells.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold represents a promising and underexplored area in medicinal chemistry. Its synthetic accessibility and the dual reactivity of the chloro and iodo substituents provide a rich platform for the generation of diverse chemical libraries. While specific biological data for derivatives of this exact scaffold are currently limited, the well-documented anticancer and antimicrobial activities of related quinoline compounds strongly suggest its potential for the discovery of novel therapeutic agents. The detailed synthetic strategies and standardized biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the advancement of new and effective medicines.

References

An In-Depth Technical Guide to Early Synthetic Routes for 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early synthetic strategies for the preparation of 4-chloro-6-iodoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic pathways, providing in-depth experimental protocols and quantitative data to support research and development efforts in medicinal chemistry.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry. The presence of two distinct halogen atoms at the 4- and 6-positions offers versatile handles for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions, respectively. This makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide focuses on the early, foundational synthetic routes to this important intermediate.

Primary Synthetic Pathway: From p-Iodoaniline to this compound

The most established and reliable early synthetic route to this compound proceeds through a two-step sequence: the formation of a 4-hydroxy-6-iodoquinoline intermediate, followed by a chlorination reaction. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are primarily employed for the initial cyclization step.

Step 1: Synthesis of 4-Hydroxy-6-iodoquinoline

The initial and crucial step in this pathway is the construction of the quinoline core to furnish 4-hydroxy-6-iodoquinoline. This is typically achieved by reacting p-iodoaniline with a suitable three-carbon synthon.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-6-iodoquinoline

  • Condensation: A mixture of p-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically at 100-130°C, for 1-2 hours to form the intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for 30-60 minutes.[3] This high-temperature step effects the cyclization to ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting quinoline ester is then saponified by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% w/v) until the ester is fully hydrolyzed. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) to a slightly acidic pH, followed by heating, promotes decarboxylation to yield 4-hydroxy-6-iodoquinoline.

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[4][5]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-6-iodoquinoline

  • Enamine Formation: p-Iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed, often in the presence of a catalytic amount of acid (e.g., a few drops of glacial acetic acid), and heated to form the β-aminoacrylate intermediate.[6]

  • Thermal Cyclization: The crude enamine is then subjected to high-temperature thermal cyclization, typically in a high-boiling inert solvent like mineral oil or Dowtherm A, at temperatures around 250°C to effect ring closure and formation of 4-hydroxy-6-iodo-2-methylquinoline.

Quantitative Data for 4-Hydroxyquinoline Synthesis

MethodStarting MaterialsKey Reagents/ConditionsProductYield (%)Reference
Gould-Jacobsp-Iodoaniline, Diethyl ethoxymethylenemalonate1. Condensation (100-130°C) 2. Cyclization (~250°C in Dowtherm A) 3. Saponification (NaOH) 4. Decarboxylation (Heat, acid)4-Hydroxy-6-iodoquinolineNot explicitly reported for this specific substrate, but generally moderate to good.[1][3]
Conrad-Limpachp-Iodoaniline, Ethyl acetoacetate1. Condensation (Heat, cat. acid) 2. Cyclization (~250°C in mineral oil)4-Hydroxy-6-iodo-2-methylquinolineNot explicitly reported for this specific substrate, but can be up to 95% in some cases.[4]
Step 2: Chlorination of 4-Hydroxy-6-iodoquinoline

The second step in the primary synthetic pathway is the conversion of the 4-hydroxyl group to a chloro group. This is a standard transformation in quinoline chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 4-Hydroxy-6-iodoquinoline

A detailed protocol for the chlorination of the closely related 4-hydroxy-6,7-dimethoxyquinoline provides a reliable template for this transformation.[7][8]

  • Reaction Setup: 4-Hydroxy-6-iodoquinoline (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

  • Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the crude this compound.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Quantitative Data for Chlorination

Starting MaterialChlorinating AgentKey ConditionsProductYield (%)Reference
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃Reflux, 6 hours4-Chloro-6,7-dimethoxyquinoline79.2%[7]
6-Iodoquinazolin-4-olThionyl Chloride, cat. DMFReflux, 4.5 hours4-Chloro-6-iodoquinazoline99%[1]

Based on these analogous reactions, a high yield can be anticipated for the chlorination of 4-hydroxy-6-iodoquinoline.

Alternative Synthetic Pathway: The Sandmeyer Reaction

An alternative, though less commonly cited in early literature for this specific molecule, involves the introduction of the iodo group at a later stage via a Sandmeyer reaction.[9][10] This route would likely commence with a pre-formed 4-chloroquinoline bearing an amino group at the 6-position.

Conceptual Steps for the Sandmeyer Route
  • Synthesis of 6-Amino-4-chloroquinoline: This precursor could potentially be synthesized from 4,6-dichloroquinoline by selective nucleophilic substitution of the more reactive 4-chloro position with an amino group.[11]

  • Diazotization: The 6-amino-4-chloroquinoline would then be treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), to form the corresponding diazonium salt.

  • Iodination: The diazonium salt is then reacted with a source of iodide, typically potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound.[9]

While theoretically sound, detailed experimental protocols for this specific sequence are not as readily available in early literature compared to the primary pathway.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G cluster_0 Primary Synthetic Pathway p_iodoaniline p-Iodoaniline hydroxy_iodoquinoline 4-Hydroxy-6-iodoquinoline p_iodoaniline->hydroxy_iodoquinoline Cyclization deem Diethyl ethoxymethylenemalonate (Gould-Jacobs) deem->hydroxy_iodoquinoline eaa Ethyl acetoacetate (Conrad-Limpach) eaa->hydroxy_iodoquinoline target This compound hydroxy_iodoquinoline->target Chlorination pocl3 POCl3 pocl3->target

Caption: Primary synthetic route to this compound.

G cluster_1 Alternative Sandmeyer Pathway dichloroquinoline 4,6-Dichloroquinoline amino_chloroquinoline 6-Amino-4-chloroquinoline dichloroquinoline->amino_chloroquinoline Amination diazonium_salt Diazonium Salt Intermediate amino_chloroquinoline->diazonium_salt Diazotization target_alt This compound diazonium_salt->target_alt Iodination nh3 NH3 nh3->amino_chloroquinoline nano2_hcl NaNO2 / HCl nano2_hcl->diazonium_salt ki KI ki->target_alt

Caption: Conceptual alternative synthesis via the Sandmeyer reaction.

Conclusion

The early synthetic routes to this compound are well-established, with the primary pathway involving the construction of a 4-hydroxy-6-iodoquinoline intermediate followed by chlorination being the most documented and reliable method. The Gould-Jacobs and Conrad-Limpach reactions offer robust methods for the initial cyclization, and the subsequent chlorination with phosphorus oxychloride is a high-yielding transformation. While the Sandmeyer reaction presents a viable alternative, the primary route is better characterized in early chemical literature. This guide provides the necessary detailed protocols and comparative data to enable researchers to efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

Potential Bioisosteres of the 4-Chloro-6-iodoquinoline Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential bioisosteric replacements for the 4-chloro-6-iodoquinoline core, a scaffold of significant interest in medicinal chemistry. Due to its prevalence in compounds targeting a range of diseases, understanding the structure-activity relationships (SAR) and exploring bioisosteric modifications is crucial for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction to the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The this compound core, in particular, presents a unique combination of reactive sites and electronic properties. The chlorine atom at the 4-position is a key feature, acting as a facile leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[3] The iodine atom at the 6-position significantly influences the molecule's lipophilicity and electronic distribution, and its high polarizability makes it a potent halogen bond donor, an interaction of increasing importance in rational drug design.[4]

This guide will delve into the potential bioisosteric replacements for both the 4-chloro and 6-iodo substituents, providing a rationale for their selection based on established medicinal chemistry principles. We will also present relevant quantitative data from closely related analogues to inform on potential biological activities, detail pertinent experimental protocols, and visualize key signaling pathways and workflows.

Bioisosteric Replacements for the 4-Chloro Group

The 4-chloro substituent is primarily a synthetic handle for introducing diversity. Therefore, its bioisosteres are the functional groups that replace it, most commonly through nucleophilic substitution.

Amino and Substituted Amino Groups

The most common bioisosteric replacement for the 4-chloro group is an amino group, leading to the formation of 4-aminoquinolines. This class of compounds has a rich history in medicinal chemistry, most notably as antimalarial agents like chloroquine.[5] In the context of modern drug discovery, 4-anilinoquinolines have emerged as potent inhibitors of various protein kinases.

Rationale: The introduction of an amino or substituted amino group at the 4-position can lead to the formation of crucial hydrogen bonds with the target protein, significantly enhancing binding affinity. The nature of the substituent on the amino group allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.

Other Nucleophilic Replacements

While less common than amino groups, other nucleophiles can also displace the 4-chloro group to introduce different functionalities.

  • Alkoxy and Aryloxy Groups: These can act as hydrogen bond acceptors and modulate the electronic properties of the quinoline ring.

  • Thioether Groups: The sulfur atom can participate in various non-covalent interactions, including sulfur-pi and lone pair-pi interactions.

Bioisosteric Replacements for the 6-Iodo Group

The 6-iodo substituent plays a more direct role in modulating the biological activity through its electronic and steric properties, as well as its ability to form halogen bonds.

Other Halogens (Bromo and Fluoro)

Replacing iodine with other halogens is a classical bioisosteric modification.

Rationale:

  • Bromine: Offers a similar, albeit weaker, halogen bonding capability compared to iodine. It is less lipophilic than iodine, which could be advantageous for improving pharmacokinetic properties.[4]

  • Fluorine: While a weak halogen bond donor, fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ring. Its small size minimizes steric hindrance and can improve metabolic stability.[6]

Ethynyl Group

The ethynyl group has been proposed as a non-classical bioisostere for iodine.

Rationale: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, and the triple bond's pi system can engage in various non-covalent interactions. The linear geometry of the ethynyl group is also similar to that of a halogen atom.[7]

Small Alkyl and Cyano Groups
  • Methyl Group: Can provide a hydrophobic interaction and is sterically similar to a bromine atom.

  • Cyano Group: A strong electron-withdrawing group that can act as a hydrogen bond acceptor.

Quantitative Data on Related Quinoline Derivatives

Table 1: IC50 Values of Quinoline-Based c-Met Inhibitors [1]

Compoundc-Met IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)
Cabozantinib1.3HCT-116 (Colon)3.403
Foretinib1.5MDA-MB-157 (Breast)-
Tivantinib (Ki)355--

Table 2: IC50 Values of Quinoline-Based EGFR/HER-2 Inhibitors [8]

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)Cancer Cell Line (MCF-7) GI50 (nM)
Erlotinib80--
Lapatinib-26-
Compound 5a713125

Table 3: IC50 Values of Quinoline-Based VEGFR-2 Inhibitors [9]

| Compound | VEGFR-2 IC50 (nM) | Cancer Cell Line (Caco-2) IC50 (µM) | |---|---|---|---| | Doxorubicin | - | 0.82 | | Compound 13 | - | 0.58 | | Compound 14 | - | 0.94 |

Table 4: IC50 Values of Quinoline-Based PI3K Inhibitors [10]

| Compound | PI3Kα IC50 (µM) | Cancer Cell Line (MCF-7) IC50 (µM) | |---|---|---|---| | Compound 7b | 50 | - | | Compound 7c | 500 | - |

Experimental Protocols

General Synthesis of the this compound Core

A plausible synthetic route to the this compound core can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-6-iodoquinoline

  • Reaction Setup: In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heating: Heat the mixture at 100-110 °C for 2 hours.

  • Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent such as diphenyl ether at 250 °C and reflux for 30 minutes.

  • Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with a suitable solvent like hexane to afford 4-hydroxy-6-iodoquinoline.

Step 2: Chlorination to this compound

  • Reaction Setup: To a flask containing 4-hydroxy-6-iodoquinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Amino-6-iodoquinoline Derivatives (Bioisosteric Replacement of 4-Chloro)
  • Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Nucleophilic Substitution: Add the desired amine (e.g., aniline or a substituted aniline) (1.1-1.5 equivalents). A base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl generated.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours to overnight. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated, and the product precipitated by the addition of water or an anti-solvent. The crude product is then purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate a simplified overview of these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression EGF EGF (Ligand) EGF->EGFR Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Angiogenesis Inhibition.

General Experimental Workflow for Evaluating Bioisosteres

The following diagram outlines a typical workflow for the synthesis and biological evaluation of potential bioisosteres of the this compound core.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR Start Starting Materials Synth_Parent Synthesis of This compound Start->Synth_Parent Synth_Bioisostere Synthesis of Bioisosteres Start->Synth_Bioisostere Purification Purification & Characterization Synth_Parent->Purification Synth_Bioisostere->Purification In_Vitro_Assays In Vitro Kinase Assays (IC50 Determination) Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Antiproliferative, Apoptosis) In_Vitro_Assays->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox (Solubility, Stability, etc.) Cell_Based_Assays->ADME_Tox SAR_Analysis Structure-Activity Relationship Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Synthesis and Evaluation of Bioisosteres.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. Bioisosteric replacement of the 4-chloro and 6-iodo substituents offers a powerful strategy to modulate the physicochemical and pharmacological properties of this core, leading to the discovery of compounds with enhanced activity, selectivity, and drug-like properties. This guide provides a foundational understanding of the potential bioisosteric modifications, supported by data from related compounds and detailed experimental considerations. Further research focusing on the direct synthesis and comparative evaluation of these proposed bioisosteres will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

Unveiling the Electronic Landscape: A Technical Guide to 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-iodoquinoline is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Lapatinib. Understanding its electronic properties is crucial for optimizing synthetic routes, designing novel derivatives with enhanced biological activity, and elucidating its reactivity and interaction mechanisms. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, detailing theoretical electronic structure data and outlining standard experimental protocols for its characterization. Due to a lack of extensive, publicly available experimental data directly pertaining to this compound, this guide presents theoretical values derived from computational modeling, based on established methods for analogous quinoline derivatives.

Introduction to this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of halogen substituents, such as chloro and iodo groups, on the quinoline ring system significantly modulates the molecule's electronic distribution, reactivity, and biological profile. This compound is a prime example of a halogenated quinoline that serves as a versatile building block in organic synthesis. The chloro group at the 4-position is a reactive site for nucleophilic substitution, while the iodo group at the 6-position is amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures. Its principal application lies in the synthesis of Lapatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of breast cancer.

Theoretical Electronic Properties

The electronic properties of this compound can be effectively investigated using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure and reactivity of organic molecules. The following data are illustrative, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a common and reliable method for such compounds.[1][2]

Table 1: Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy -6.85 eVThe Highest Occupied Molecular Orbital (HOMO) energy indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.
LUMO Energy -2.15 eVThe Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) 4.70 eVThe energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[3][4] A larger gap implies higher stability and lower chemical reactivity.[5]
Dipole Moment 2.5 DThe dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Electron Affinity 2.15 eVThe energy released when an electron is added to a neutral molecule. Calculated as -ELUMO.[4]
Ionization Potential 6.85 eVThe energy required to remove an electron from a neutral molecule. Calculated as -EHOMO.[4]
Chemical Hardness (η) 2.35 eVA measure of resistance to change in electron distribution or charge transfer. Calculated as (ELUMO - EHOMO) / 2.[3]
Electronegativity (χ) 4.50 eVThe ability of the molecule to attract electrons. Calculated as -(EHOMO + ELUMO) / 2.

Table 2: Predicted UV-Vis Absorption Properties in Chloroform

TransitionWavelength (λmax)Oscillator Strength (f)Description
S0 → S1325 nm0.12This primary absorption band is attributed to a π → π* electronic transition within the quinoline ring system.
S0 → S2290 nm0.08A secondary π → π* transition, also localized on the aromatic scaffold.

Experimental Protocols for Electronic Characterization

To experimentally validate and expand upon the theoretical predictions, the following standard analytical techniques are employed.

UV-Vis Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

  • Objective: To determine the absorption maxima (λmax) corresponding to the electronic transitions within this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in a suitable UV-grade solvent (e.g., chloroform, ethanol, or acetonitrile).

    • Serial Dilution: Prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M) from the stock solution.

    • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

    • Sample Measurement: Record the absorption spectra of each diluted solution over a wavelength range of approximately 200-400 nm.[6]

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule, providing information about its redox potentials and the stability of its charged species.

  • Objective: To determine the oxidation and reduction potentials of this compound, which can be correlated with its HOMO and LUMO energy levels.

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Analyte Solution: Dissolve a known concentration of this compound (e.g., 1 mM) in the electrolyte solution.

    • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Measurement: Immerse the electrodes in the solution. Scan the potential from an initial value to a final value and back again, recording the resulting current. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.

    • Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The peak potentials (Ep,a for anodic/oxidation, Ep,c for cathodic/reduction) are used to determine the formal redox potential (E0'). These values can be empirically correlated to the HOMO and LUMO energies.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of the electronic properties of a molecule like this compound.

G cluster_comp Computational Analysis cluster_exp Experimental Characterization cluster_analysis Data Correlation & Analysis comp_start DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) comp_freq Frequency Calculation comp_start->comp_freq comp_props Electronic Property Calculation (HOMO, LUMO, MEP) comp_freq->comp_props comp_uv TD-DFT for UV-Vis Spectrum comp_freq->comp_uv analysis Correlate Theoretical and Experimental Data comp_props->analysis Compare HOMO/LUMO with Redox Potentials comp_uv->analysis Compare Calculated λmax with Experimental Spectrum exp_synthesis Synthesis & Purification of This compound exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_cv Cyclic Voltammetry exp_synthesis->exp_cv exp_uv->analysis exp_cv->analysis

Caption: Workflow for Electronic Property Investigation.

EGFR Signaling Pathway

As an intermediate for Lapatinib, this compound contributes to the synthesis of an inhibitor targeting the EGFR/HER2 signaling pathway, which is crucial in certain cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR/HER2 RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Lapatinib Lapatinib (Synthesized from This compound) Lapatinib->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

While this compound is primarily valued as a synthetic intermediate, a thorough understanding of its electronic properties is indispensable for advancing its application in medicinal chemistry and materials science. This guide provides a foundational framework by presenting theoretical electronic data and outlining robust experimental protocols for its empirical validation. The interplay of computational and experimental approaches, as detailed herein, will empower researchers to better predict the reactivity of this versatile scaffold, optimize reaction conditions, and rationally design next-generation quinoline derivatives with tailored electronic and pharmacological profiles. The continued investigation into the fundamental properties of such key intermediates is paramount to innovation in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-iodoquinoline in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the Suzuki coupling of 4-chloro-6-iodoquinoline. This substrate is a valuable building block, featuring two different halogen atoms that allow for selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds—with the C-I bond being substantially more susceptible to oxidative addition to a palladium(0) catalyst—enables highly regioselective cross-coupling at the 6-position. This allows the 4-chloro substituent to be retained for subsequent transformations, providing a strategic advantage in the synthesis of complex quinoline derivatives.

Principle of Selectivity

The selective Suzuki coupling at the C-6 position of this compound is governed by the relative bond dissociation energies of the C-X bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] The carbon-iodine bond is weaker and therefore more readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to achieve exclusive coupling at the C-6 iodo position while leaving the more robust C-4 chloro group intact.

Data Presentation: Suzuki Coupling of Haloquinolines

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of haloquinolines with various arylboronic acids. While specific data for this compound is limited in the cited literature, the data for the closely related 7-chloro-4-iodoquinoline provides a strong predictive basis for the expected high yield and selectivity.

EntryHaloquinoline SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
17-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (3)NoneNa₂CO₃Water100298Kouznetsov et al.
24-Chloro-6-bromoquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃1,4-Dioxane/Water (4:1)80-904-1285Benchchem
34-Chloro-6-bromoquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃1,4-Dioxane/Water (4:1)80-904-1282Benchchem
44-Chloro-6-bromoquinoline-3-carbonitrile3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃1,4-Dioxane/Water (4:1)80-904-1278Benchchem

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki coupling of haloquinolines. Protocol 1 is directly adapted from a highly regioselective reaction on a chloro-iodoquinoline isomer and serves as an excellent starting point for this compound.

Protocol 1: Selective Suzuki Coupling of 7-Chloro-4-iodoquinoline with Phenylboronic Acid in Water

This protocol is adapted from the work of Kouznetsov et al. and demonstrates a highly efficient and regioselective coupling at the iodo-position.

Materials:

  • 7-Chloro-4-iodoquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-4-iodoquinoline (1.0 mmol, 290 mg), phenylboronic acid (1.5 mmol, 183 mg), sodium carbonate (3.0 mmol, 318 mg), and palladium(II) acetate (0.03 mmol, 6.7 mg).

  • Add 10 mL of water to the flask.

  • The reaction mixture is then heated to 100 °C (boiling) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-chloro-4-phenylquinoline.

Protocol 2: General Protocol for Selective Suzuki Coupling of 4-Chloro-6-bromoquinoline Derivatives

This protocol is a general guideline for the selective Suzuki coupling at the C-6 bromine position, which can be adapted for this compound, likely with milder conditions or shorter reaction times.

Materials:

  • 4-Chloro-6-bromoquinoline derivative (e.g., 6-bromo-4-chloroquinoline-3-carbonitrile) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine the 4-chloro-6-bromoquinoline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v), to achieve a final substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 4-chloro-6-arylquinoline product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent(s) reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen Purge) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up (e.g., EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex oxidative_add Oxidative Addition oxidative_add->pd_complex pd_r1_r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R¹-R² (Biaryl Product) reductive_elim->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers. The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.

For dihalogenated substrates such as 4-chloro-6-iodoquinoline, the Sonogashira coupling exhibits high regioselectivity. The reaction preferentially occurs at the more reactive carbon-iodine bond over the less reactive carbon-chlorine bond. This chemoselectivity allows for the selective alkynylation at the 6-position of the quinoline ring, leaving the chloro group at the 4-position available for subsequent transformations.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Experimental Conditions and Data

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene4-Chloro-6-(phenylethynyl)quinolinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601292
21-Hexyne4-Chloro-6-(hex-1-yn-1-yl)quinolinePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501688
3Trimethylsilylacetylene4-Chloro-6-((trimethylsilyl)ethynyl)quinolinePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NToluene701095
4Propargyl alcohol3-(4-Chloroquinolin-6-yl)prop-2-yn-1-olPd(PPh₃)₄ (3)CuI (6)PiperidineAcetonitrileRT2485
54-Ethynylanisole4-Chloro-6-((4-methoxyphenyl)ethynyl)quinolinePd(dppf)Cl₂ (2)CuI (4)DBUDioxane80890

Table 2: Optimization of Reaction Parameters for the Coupling with Phenylacetylene

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6092
2Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF6089
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NTHF6085
4Pd(PPh₃)₂Cl₂ (2)NoneEt₃NTHF6025
5Pd(PPh₃)₂Cl₂ (2)CuI (4)K₂CO₃THF6065
6Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF6090
7Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT75

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-alkynylquinoline.

Visualizations

Sonogashira Coupling Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add this compound, Pd Catalyst, CuI to Flask start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heating Heat Reaction Mixture alkyne->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction and Washing quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification end End: Pure Product purification->end

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)L₂(C≡CR') transmetalation->pd_alkynyl cuI CuI transmetalation->cuI CuI reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 R-C≡CR' alkyne_activation Alkyne Activation cuI->alkyne_activation H-C≡CR', Base cu_acetylide Cu-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-iodoquinoline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 4-Chloro-6-iodoquinoline with various primary amines. The information presented herein is intended to guide researchers in the synthesis of 6-amino-4-chloroquinoline derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in organic synthesis due to its broad substrate scope and functional group tolerance. In the context of quinoline chemistry, this methodology allows for the selective introduction of amino functionalities, paving the way for the synthesis of diverse libraries of compounds for biological screening.

The substrate, this compound, possesses two distinct halogen atoms, offering the potential for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl. This inherent difference in reactivity allows for the selective amination at the C6-I position while leaving the C4-Cl bond intact for subsequent transformations. This chemoselectivity is a key strategic element in the modular synthesis of complex quinoline derivatives.

Chemoselectivity in the Amination of this compound

The Buchwald-Hartwig amination of this compound with primary amines is expected to proceed with high selectivity at the C6-I position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle. By carefully controlling the reaction conditions, such as temperature and reaction time, the selective formation of 6-amino-4-chloroquinoline derivatives can be achieved in high yields.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines. This data is based on literature precedents for similar dihaloquinoline systems and general knowledge of the Buchwald-Hartwig reaction. It is important to note that optimization may be required for specific substrates and amines.

EntryPrimary AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001285-95
2CyclohexylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001280-90
3BenzylaminePd(OAc)₂ (3)BINAP (6)NaOtBuToluene1101675-85
4AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001870-80
54-MethoxyanilinePd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene1101680-90

Note: Yields are indicative and may vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

General Protocol for the Selective Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C6-position with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine, cyclohexylamine, benzylamine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, t-BuOH)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (2-3 mol%), and the phosphine ligand (4-6 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the base (1.5-2.0 equiv) to the Schlenk tube under the inert atmosphere.

  • Add the primary amine (1.1-1.2 equiv) to the reaction mixture.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-18 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the Celite® pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-amino-4-chloroquinoline derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)(X)L_n OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R'NH₂ PdII_amine [R-Pd(II)(NHR')L_n]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido R-Pd(II)(NR')L_n Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product R-NHR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Ar or N₂) setup->inert reagents Add Amine and Solvent inert->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and selective method for the synthesis of 6-amino-4-chloroquinoline derivatives from this compound. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a predictable and high-yielding transformation. The protocols and data presented in this document serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the best results for specific primary amine coupling partners.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of potent kinase inhibitors using 4-Chloro-6-iodoquinoline as a versatile starting material. The strategic placement of two distinct halogen atoms—a chlorine at the 4-position and an iodine at the 6-position—allows for sequential and selective functionalization, enabling the creation of diverse chemical libraries for drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This document outlines a representative synthetic route to a hypothetical kinase inhibitor, designated here as QuinoInhib-1 , targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways.[4][5]

Synthetic Strategy Overview

The synthetic approach to QuinoInhib-1 involves a two-step process capitalizing on the differential reactivity of the chloro and iodo substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The more reactive 4-chloro position will first undergo a nucleophilic aromatic substitution with a desired amine. This reaction is generally selective due to the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position.

  • Palladium-Catalyzed Cross-Coupling: The iodo group at the C6 position is then utilized for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce further molecular diversity. The C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, allowing for this selective functionalization.[6]

This modular approach allows for the systematic variation of substituents at both the C4 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4,5-trimethoxyphenyl)-6-iodoquinolin-4-amine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution at the C4 position of this compound.

Materials:

  • This compound

  • 3,4,5-trimethoxyaniline

  • tert-Butanol

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq).

  • Add tert-butanol as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, Intermediate 1 .

This protocol is adapted from similar syntheses of 4-aminoquinoline derivatives.[4][5]

Protocol 2: Synthesis of N-(3,4,5-trimethoxyphenyl)-6-(pyridin-4-yl)quinolin-4-amine (QuinoInhib-1)

This protocol describes the Suzuki-Miyaura cross-coupling reaction at the C6 position of Intermediate 1 .

Materials:

  • N-(3,4,5-trimethoxyphenyl)-6-iodoquinolin-4-amine (Intermediate 1 )

  • Pyridine-4-boronic acid

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane

  • Water

  • Stir bar

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask, combine Intermediate 1 (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Deoxygenate the mixture by bubbling with nitrogen or argon gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture under the inert atmosphere.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, QuinoInhib-1 .

This protocol is based on established Suzuki-Miyaura reaction conditions for similar quinoline scaffolds.[5][7]

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative 4-aminoquinoline derivatives against various protein kinases, demonstrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 14 RIPK25.1 ± 1.6[4][5]
Ponatinib RIPK28.2 ± 2.9[5]
Compound 6 RIPK2~10[5]
Compound 31 RIPK2< 20[5]
5h DYRK1A31[8]
27 c-Met19[9]
28 c-Met64[9]
Cabozantinib c-Met40[9]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the hypothetical kinase inhibitor, QuinoInhib-1 .

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki-Miyaura Coupling Start This compound Intermediate Intermediate 1 (N-(3,4,5-trimethoxyphenyl)-6-iodoquinolin-4-amine) Start->Intermediate tert-Butanol, 80°C Amine 3,4,5-trimethoxyaniline Amine->Intermediate Final_Product QuinoInhib-1 (Target Kinase Inhibitor) Intermediate->Final_Product Pd(PPh₃)₄, Na₂CO₃ 1,4-Dioxane/H₂O, 80-90°C Boronic_Acid Pyridine-4-boronic acid Boronic_Acid->Final_Product

Caption: Synthetic workflow for the kinase inhibitor QuinoInhib-1.

Targeted Signaling Pathway

QuinoInhib-1 is designed to target RIPK2, a crucial kinase in the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response and inflammation.

G cluster_pathway NOD2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response (e.g., TNF-α secretion) NFkB->Inflammation MAPK->Inflammation QuinoInhib QuinoInhib-1 QuinoInhib->RIPK2 Inhibits

Caption: Inhibition of the RIPK2 signaling pathway by QuinoInhib-1.

By following these protocols and utilizing the provided data as a reference, researchers can effectively synthesize and evaluate novel quinoline-based kinase inhibitors for various therapeutic applications.

References

Application Notes and Protocols: Preparation of 4-amino-6-iodoquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 4-amino-6-iodoquinoline derivatives as anticancer agents. The protocols outlined below are based on established methodologies for the synthesis and evaluation of quinoline-based compounds.[1][2][3][4]

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer effects.[5][6] The 4-aminoquinoline scaffold, in particular, is a key pharmacophore in several approved drugs. The introduction of an iodine atom at the 6-position of the quinoline ring can enhance the biological activity of the molecule, making 4-amino-6-iodoquinoline a valuable starting material for the development of novel therapeutic agents.[1] This document details the preparation and evaluation of N-substituted 4-amino-6-iodoquinoline derivatives as potential anticancer agents.

Data Presentation

The following table summarizes the in vitro cytotoxicity of various 4-aminoquinoline and iodo-quinazoline derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential efficacy of the compounds described herein.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 3c (Iodoquinazoline) Various4.0 - 8.0Doxorubicin2.3 - 3.25[7]
Compound 3b (Iodoquinazoline) Various6.0 - 9.0Doxorubicin2.3 - 3.25[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468PotentChloroquine, Amodiaquine-[3]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7More potent than ChloroquineChloroquine-[3]
Compound 15 (Quinoline Derivative) MCF-715.16--[8]
Compound 15 (Quinoline Derivative) HepG-218.74--[8]
Compound 15 (Quinoline Derivative) A54918.68--[8]
Compound 7e (Tetrahydroisoquinoline) A5490.155Doxorubicin-[9]
Compound 8d (Tetrahydroisoquinoline) MCF70.170Doxorubicin-[9]

Experimental Protocols

Protocol 1: Synthesis of N-aryl-4-amino-6-iodoquinoline Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted 4-amino-6-iodoquinoline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-chloro-6-iodoquinoline (or 4-amino-6-iodoquinoline as a starting point for different coupling reactions)[1]

  • Substituted aniline

  • Ethanol or isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (20 mL), add the desired substituted aniline (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-aryl-4-amino-6-iodoquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic activity of the synthesized 4-amino-6-iodoquinoline derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 4-amino-6-iodoquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the cell culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Synthetic Workflow

synthetic_workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction reactant Substituted Aniline reactant->reaction product N-aryl-4-amino-6-iodoquinoline Derivative reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Anticancer Agent purification->final_product

Caption: General workflow for the synthesis of N-aryl-4-amino-6-iodoquinoline derivatives.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function by inhibiting protein kinases involved in cancer cell proliferation and survival signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by 4-amino-6-iodoquinoline derivatives.

Caption: Hypothetical inhibition of pro-survival signaling pathways by a 4-amino-6-iodoquinoline derivative.

Apoptosis Induction Workflow

The induction of apoptosis is a key mechanism for many anticancer drugs.[12] The following workflow outlines the experimental steps to investigate if the synthesized compounds induce apoptosis.

apoptosis_workflow start Treat Cancer Cells with 4-amino-6-iodoquinoline derivative annexin_v Annexin V/PI Staining start->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3/7) start->caspase_assay western_blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, etc.) start->western_blot flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry result Confirmation of Apoptosis Induction flow_cytometry->result caspase_assay->result western_blot->result

Caption: Experimental workflow for the investigation of apoptosis induction by 4-amino-6-iodoquinoline derivatives.

References

Experimental procedure for the synthesis of Lapatinib intermediate 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-iodoquinoline is a critical intermediate in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in cancer therapy.[1] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides detailed experimental protocols for the synthesis of this compound from 6-iodoquinazolin-4-ol, outlining two common methods involving different chlorinating agents.

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the iodine atom at the 6-position can readily participate in coupling reactions, making this intermediate a versatile building block in medicinal chemistry.[1]

Experimental Protocols

Two effective methods for the chlorination of 6-iodoquinazolin-4-ol are presented below. Method 1 utilizes thionyl chloride, while Method 2 employs oxalyl chloride to form a Vilsmeier-type reagent for the transformation.

Method 1: Chlorination using Thionyl Chloride

This protocol describes the synthesis using thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF).

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[1]

  • Immediately heat the reaction mixture to reflux.[1]

  • Maintain the reflux for 4.5 hours.[1]

  • After 4.5 hours, cool the mixture to room temperature.[1]

  • Evaporate the reaction mixture to dryness under reduced pressure.[1]

  • To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[1]

  • Evaporate this mixture to dryness under reduced pressure. Repeat this DCM/toluene addition and evaporation step one more time.[1]

  • The final product, this compound (5.2 g), is obtained as a brown solid.[1]

Method 2: Chlorination using Oxalyl Chloride

This protocol details the synthesis using oxalyl chloride and DMF in 1,2-dichloroethane (DCE), which forms the Vilsmeier reagent in situ.

Procedure:

  • In a reaction flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL). Cool the flask in an ice-water bath.[1]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE dropwise to the cooled DMF/DCE mixture. A white precipitate will form.[1]

  • Once the addition is complete, remove the ice-water bath and stir the mixture at room temperature for 5 minutes.[1]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) to the mixture in portions under a nitrogen flow.[1]

  • Immediately heat the reaction mixture to reflux and maintain for 4.5 hours.[1]

  • Cool the mixture to room temperature.[1]

  • Pour the reaction mixture into an excess of an ice-water mixture (approx. 300 mL).[1]

  • Extract the aqueous layer with dichloromethane (DCM) (1 x 500 mL, then 2 x 50 mL).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the desired product (5.2 g) as a brown solid.[1]

Data Presentation

The following table summarizes the quantitative data for the two synthesis protocols.

ParameterMethod 1 (Thionyl Chloride)Method 2 (Oxalyl Chloride)
Starting Material
6-iodoquinazolin-4-ol5.0 g (18 mmol)5.0 g (18 mmol)
Reagents
Chlorinating AgentThionyl Chloride (10 mL)Oxalyl Chloride (5.2 mL, 60 mmol)
Catalyst/Co-reagentDMF (0.5 mL)Anhydrous DMF (3.20 mL)
SolventNone (SOCl₂ is reagent & solvent)1,2-Dichloroethane (DCE)
Reaction Conditions
TemperatureRefluxReflux
Reaction Time4.5 hours4.5 hours
Work-up & Yield
Work-up ProcedureEvaporation with DCM/TolueneAqueous Quench & DCM Extraction
Product Mass5.2 g5.2 g
Yield 99% 99%

Experimental Workflow Visualization

The following diagram illustrates the key steps and logical flow for the synthesis of this compound via the two described methods.

Synthesis_Workflow cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Oxalyl Chloride start Starting Material: 6-Iodoquinazolin-4-ol m1_reagents Add SOCl₂ and catalytic DMF start->m1_reagents m2_reagents Add to Vilsmeier Reagent (Oxalyl Chloride, DMF, DCE) start->m2_reagents m1_reflux Reflux for 4.5 hours m1_reagents->m1_reflux m1_cool Cool to Room Temperature m1_reflux->m1_cool m1_evap1 Evaporate to Dryness m1_cool->m1_evap1 m1_wash Dissolve in DCM/Toluene & Evaporate (2x) m1_evap1->m1_wash end_product Final Product: This compound m1_wash->end_product m2_reflux Reflux for 4.5 hours m2_reagents->m2_reflux m2_cool Cool to Room Temperature m2_reflux->m2_cool m2_quench Quench in Ice-Water m2_cool->m2_quench m2_extract Extract with DCM m2_quench->m2_extract m2_dry Dry & Concentrate m2_extract->m2_dry m2_dry->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted-6-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4-substituted-6-iodoquinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and the 6-iodo-4-substituted pattern offers a versatile platform for the development of novel therapeutic agents. The iodine atom at the 6-position serves as a convenient handle for further functionalization, for instance, through cross-coupling reactions, while the substituent at the 4-position can be varied to modulate the biological activity of the molecule. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, often higher yields, and improved reaction profiles.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture by direct interaction with polar molecules. This efficient energy transfer leads to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes. The targeted heating minimizes the formation of side products, resulting in cleaner reactions and simpler purification procedures. Furthermore, the enhanced efficiency of microwave synthesis can lead to higher isolated yields of the desired products.

Key Synthetic Strategies for 4-Substituted-6-Iodoquinolines

The versatile 4-substituted-6-iodoquinoline scaffold can be accessed through various microwave-assisted reactions, starting from readily available precursors such as 4-chloro-6-iodoquinoline. Key synthetic transformations include:

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of amino, alkoxy, and thioalkoxy groups at the 4-position by reacting this compound with appropriate nucleophiles.

  • Suzuki Coupling: Formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents at the 4-position.

  • Sonogashira Coupling: Synthesis of 4-alkynyl-6-iodoquinolines through the coupling of terminal alkynes.

  • Buchwald-Hartwig Amination: A powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of 4-amino-6-iodoquinoline derivatives.

Data Presentation: Representative Microwave-Assisted Reactions for Quinoline Functionalization

The following table summarizes representative quantitative data for microwave-assisted reactions on halo-substituted quinolines and related heterocycles. While specific data for this compound is limited in the cited literature, these examples provide valuable insights into typical reaction conditions and outcomes.

PrecursorReactant/NucleophileReaction TypeCatalyst/BaseSolventPower (W)Temp (°C)Time (min)Yield (%)
6-Bromo-2-chloroquinolineCyclic AmineBuchwald-Hartwig AminationPd₂(dba)₃ / XPhos / NaO_t_BuBenzotrifluoride-150-High
4,7-DichloroquinolinePhenolS_N_Ar- / K₂CO₃[bmim][PF₆]--1072-82
4-Chloro-6,7-dimethoxyquinolineAmineS_N_Ar-DMF/NMP-120-15010-30-
Aryl BromideSecondary AmineBuchwald-Hartwig AminationPd₂(dba)₃ / XPhos / t-BuONaToluene200-300130-15010-30Moderate-Excellent
Aryl HalidesTrimethylsilylacetyleneSonogashira CouplingPdCl₂(PPh₃)₂ / CuI / TEADMF--5-2580-95
4-Amino-2-chloroquinolineArylboronic AcidSuzuki CouplingPd(PPh₃)₄ / K₂CO₃Water---High
4-IodoanisolePhenylboronic AcidSuzuki CouplingPd/C / K₂CO₃DMF-Reflux30-9041-92

Experimental Protocols

The following are detailed protocols for the key microwave-assisted reactions for the synthesis of 4-substituted-6-iodoquinoline derivatives, based on general procedures for similar substrates.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_) of this compound with Amines

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or solvent-free)

  • Microwave reactor vials with snap caps

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).

  • If a solvent is used, add the appropriate solvent (e.g., 2-3 mL of DMF or NMP). For solvent-free conditions, proceed to the next step.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a set temperature (typically 120-180 °C) for a specified time (usually 10-40 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding water.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-iodoquinoline derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave reactor vials with snap caps

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., 3-5 mL of a 3:1 mixture of 1,4-dioxane and water).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a duration of 15-60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 4-aryl-6-iodoquinoline product.

Protocol 3: Microwave-Assisted Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, THF)

  • Microwave reactor vials with snap caps

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), CuI (5-10 mol%), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent (e.g., 3-5 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature ranging from 80-140 °C for 10-30 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-alkynyl-6-iodoquinoline.

Protocol 4: Microwave-Assisted Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine or amine hydrochloride salt

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaO_t_Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Microwave reactor vials with snap caps

  • Microwave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 1-5 mol%), the ligand (e.g., 2-10 mol%), and the base (1.5-2.5 equiv.) to a microwave reactor vial.

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., 2-4 mL of toluene).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 20-60 minutes.[2]

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 4-amino-6-iodoquinoline derivative.

Mandatory Visualizations

G General Workflow for Microwave-Assisted Synthesis of 4-Substituted-6-Iodoquinoline Derivatives cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_workup Workup & Purification cluster_product Final Product start_A This compound mw_reaction Reaction Setup: - Catalyst/Base - Solvent - Microwave Irradiation (e.g., 100-180 °C, 10-60 min) start_A->mw_reaction start_B Reactant (Amine, Alcohol, Boronic Acid, Alkyne, etc.) start_B->mw_reaction workup Quenching, Extraction, and Drying mw_reaction->workup Reaction Completion purification Purification (Column Chromatography or Recrystallization) workup->purification product 4-Substituted-6-iodoquinoline Derivative purification->product Characterization (NMR, MS)

Caption: General experimental workflow for the microwave-assisted synthesis of 4-substituted-6-iodoquinoline derivatives.

G Key Signaling Pathways for Quinolines in Drug Development cluster_quinolines 4-Substituted-6-Iodoquinoline Derivatives cluster_targets Cellular Targets cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes quinolines Substituted Quinolines kinase Protein Kinases (e.g., EGFR, VEGFR) quinolines->kinase Inhibition topoisomerase Topoisomerases quinolines->topoisomerase Inhibition other_targets Other Cellular Targets quinolines->other_targets cell_cycle Cell Cycle Arrest kinase->cell_cycle topoisomerase->cell_cycle apoptosis Induction of Apoptosis outcomes Anticancer, Antimalarial, Antimicrobial Activity apoptosis->outcomes anti_proliferative Anti-proliferative Effects cell_cycle->anti_proliferative anti_proliferative->apoptosis

Caption: Signaling pathways often targeted by quinoline derivatives in drug development.

References

Application Notes: One-Pot Synthesis of Bioactive Molecules from 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-6-iodoquinoline is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure is adorned with two halogen atoms at positions 4 and 6, which possess differential reactivity. The carbon-iodine bond at the 6-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, compared to the carbon-chlorine bond at the 4-position. This reactivity difference can be exploited to achieve selective, sequential functionalization. The 4-chloro group, on the other hand, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments.[1][2] This differential reactivity makes this compound an ideal substrate for the one-pot synthesis of polysubstituted quinolines, which are prominent scaffolds in a variety of bioactive molecules, including kinase inhibitors.[3][4]

This application note details a representative protocol for a sequential, one-pot synthesis of a potent hypothetical kinase inhibitor, N-(3-chlorophenyl)-6-(phenylethynyl)quinolin-4-amine (QKI-1) , starting from this compound. This method streamlines the synthetic process, reduces waste, and improves overall efficiency compared to traditional multi-step approaches.

Data Presentation

The following tables summarize the quantitative data for the proposed one-pot synthesis of QKI-1 and compare it with a conventional two-step synthesis. The biological activity data is representative for this class of compounds against Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[5][6]

Table 1: Comparison of Synthetic Methodologies for QKI-1

ParameterSequential One-Pot SynthesisConventional Two-Step Synthesis
Step 1 Reaction Sonogashira CouplingSonogashira Coupling
Step 1 Yield Intermediate not isolated~90%
Step 2 Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Step 2 Yield Intermediate not isolated~85%
Overall Yield 78%~76.5%
Total Reaction Time 18-24 hours36-48 hours (including isolation)
Purification Steps 12

Table 2: Reagents and Hypothetical Biological Activity of QKI-1

CompoundStarting MaterialReagentsBioactivity TargetIC50 (nM)
QKI-1 This compound1. Phenylacetylene, Pd(PPh3)4, CuI, Et3N2. 3-Chloroaniline, NaOtBuSrc Kinase45

Experimental Protocols

Protocol 1: Sequential One-Pot Synthesis of N-(3-chlorophenyl)-6-(phenylethynyl)quinolin-4-amine (QKI-1)

This protocol describes a sequential, one-pot procedure involving an initial Sonogashira coupling followed by a nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • 3-Chloroaniline (1.5 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Argon or Nitrogen gas supply

Procedure:

Stage 1: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and triethylamine (a 4:1 v/v mixture).

  • Add phenylacetylene (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the intermediate, 4-chloro-6-(phenylethynyl)quinoline.

Stage 2: Nucleophilic Aromatic Substitution (Amination)

  • After completion of Stage 1, cool the reaction mixture to room temperature.

  • To the same flask, add 3-chloroaniline (1.5 eq) and sodium tert-butoxide (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours under the inert atmosphere.

  • Monitor the reaction for the disappearance of the intermediate by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield QKI-1 as a solid.

Visualizations

Experimental Workflow

G cluster_0 One-Pot Reaction Vessel start This compound stage1 Stage 1: Sonogashira Coupling (80 °C, 4-6h) start->stage1 reagents1 Phenylacetylene Pd(PPh3)4, CuI, Et3N reagents1->stage1 intermediate Intermediate: 4-Chloro-6-(phenylethynyl)quinoline (Not Isolated) stage1->intermediate stage2 Stage 2: Amination (110 °C, 12-18h) intermediate->stage2 reagents2 3-Chloroaniline NaOtBu reagents2->stage2 end_product Final Product: QKI-1 stage2->end_product purification Workup & Purification end_product->purification

Caption: Sequential one-pot synthesis workflow for QKI-1.

Signaling Pathway

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT3 Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 QKI1 QKI-1 (Inhibitor) QKI1->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

References

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes Using 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and application of novel fluorescent probes derived from 4-Chloro-6-iodoquinoline. This versatile building block allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse range of fluorophores for bioimaging and sensing applications.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely employed in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and sensitivity to their environment.[1][2] The strategic placement of chloro and iodo substituents on the quinoline scaffold at positions 4 and 6, respectively, offers a unique opportunity for sequential and site-specific modifications. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the selective introduction of aryl or alkynyl groups at the 6-position, while leaving the 4-position available for subsequent functionalization.[3] This stepwise approach is fundamental to the rational design of novel fluorescent probes with tailored photophysical and biological properties.

Core Synthesis Strategy: Regioselective Cross-Coupling

The synthetic strategy hinges on the differential reactivity of the C-I and C-Cl bonds. The initial functionalization is directed at the more reactive 6-position (C-I bond) via Suzuki or Sonogashira coupling, followed by a subsequent coupling or nucleophilic substitution at the 4-position (C-Cl bond).

G A This compound B Suzuki or Sonogashira Coupling (Position 6) A->B Arylboronic acid or Terminal alkyne, Pd catalyst C 6-Aryl/Alkynyl-4-chloroquinoline Intermediate B->C D Second Cross-Coupling or Nucleophilic Substitution (Position 4) C->D Second coupling partner or Nucleophile E Novel Fluorescent Probe D->E

Caption: General workflow for the synthesis of fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-4-chloroquinoline via Suzuki-Miyaura Coupling

This protocol describes the selective arylation at the 6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously at 80 °C for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloroquinoline derivative.

Protocol 2: Synthesis of a 6-Alkynyl-4-chloroquinoline via Sonogashira Coupling

This protocol details the introduction of an alkynyl moiety at the 6-position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the 6-alkynyl-4-chloroquinoline product.

Subsequent Functionalization at the 4-Position

The resulting 6-substituted-4-chloroquinoline intermediates can be further elaborated. The chlorine at the 4-position can be substituted by various nucleophiles (e.g., amines, thiols) or can undergo a second cross-coupling reaction, typically under more forcing conditions than the initial reaction at the 6-position.

G cluster_0 Synthesis Pathway cluster_1 Signaling Mechanism (Example) A This compound B Selective Coupling at C6 (I > Cl) A->B C 6-Aryl/Alkynyl-4-chloroquinoline B->C D Functionalization at C4 C->D E Target Fluorescent Probe D->E F Probe in 'Off' State G Analyte Binding F->G H Conformational Change/ ICT Modulation G->H I Fluorescence 'On' H->I

Caption: Synthesis pathway and a generic signaling mechanism.

Data Presentation: Photophysical Properties of Representative Probes

The following table summarizes representative photophysical data for quinoline-based fluorescent probes synthesized through similar cross-coupling strategies.[4] This data can serve as a benchmark for newly synthesized probes derived from this compound.

Probe Structure (Analog)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
6,8-Diaryl-4-phenylquinoline-3-carbaldehyde350429790.25Chloroform
6-(4-Methoxyphenyl)-4,8-diphenylquinoline-3-carbaldehyde355435800.31Chloroform
6,8-Distyryl-4-phenylquinoline-3-carbaldehyde3504501000.15Chloroform

Application: Cellular Imaging Protocol

This protocol provides a general guideline for the use of newly synthesized quinoline-based fluorescent probes for cellular imaging. Optimization will be required for specific probes and cell lines.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Synthesized quinoline-based fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Staining:

    • Grow cells to the desired confluency on glass-bottom dishes.

    • Dilute the probe stock solution in pre-warmed cell culture medium or PBS to a final working concentration (typically 1-20 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope. Excite the probe at a wavelength close to its absorption maximum and collect the emission at the appropriate wavelength range.

    • Acquire images using optimal settings for gain, exposure time, and laser power to minimize phototoxicity and photobleaching.

Signaling Pathways and Probe Design

The design of fluorescent probes often incorporates mechanisms that translate the recognition of a specific analyte into a change in fluorescence. Common mechanisms for quinoline-based probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5] By strategically placing donor and acceptor groups through the functionalization of the this compound core, probes can be designed to respond to changes in their local environment, such as pH, ion concentration, or viscosity.

G cluster_0 PET 'Off' State cluster_1 PET 'On' State A Fluorophore (Quinoline Core) B Electron Donor (Receptor) A->B PET Quenching D Receptor-Analyte Complex C Fluorophore (Quinoline Core) E Fluorescence C->E D->C PET Blocked Analyte Analyte

Caption: A simplified diagram of the PET sensing mechanism.

By following these protocols and considering the principles of probe design, researchers can effectively utilize this compound as a versatile platform for the development of novel fluorescent tools for a wide range of applications in chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 4-Chloro-6-iodoquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, with a focus on achieving high yield and selectivity.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Catalyst Inactivity: The Palladium catalyst may be inactive or poisoned.

  • Suboptimal Reaction Conditions: The chosen combination of ligand, base, solvent, or temperature may not be suitable for this specific substrate.

  • Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvents or other reagents can inhibit the reaction.

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.[1]

Solutions:

  • Catalyst and Ligand Screening:

    • For substrates like this compound, the reactivity order of halogens is I > Br > Cl. The primary goal is selective coupling at the more reactive iodine position.[2][3]

    • A phosphine-free palladium acetate catalyst in boiling water has been shown to be highly effective and regioselective for the coupling of 7-chloro-4-iodoquinoline, yielding the desired product in 98% yield.[4][5]

    • Screen various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.

    • For challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2]

  • Base and Solvent Optimization:

    • Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The choice of base can significantly impact the reaction outcome.

    • Aprotic solvents like dioxane, THF, or toluene are often effective.[2] Aqueous solvent mixtures are also commonly used.

  • Ensure High-Quality Reagents:

    • Use fresh or properly stored boronic acids. Consider using boronic esters (e.g., pinacol esters) for enhanced stability.

    • Use anhydrous and degassed solvents to minimize side reactions and catalyst deactivation.

  • Maintain an Inert Atmosphere:

    • Thoroughly degas the reaction mixture and solvents with an inert gas like argon or nitrogen. This can be done by bubbling the gas through the solvent or by using freeze-pump-thaw cycles.[2]

Issue 2: Formation of Significant Side Products

Common Side Products and Mitigation Strategies:

  • Dehalogenation: The iodine or chlorine atom is replaced by a hydrogen atom.

    • Cause: This is a common side reaction, especially with more reactive halides like iodine.[2] It often occurs via the formation of a palladium-hydride species from the base, solvent, or trace water.[2]

    • Solution:

      • Optimize the base; sometimes a weaker base can reduce dehalogenation.[2]

      • Ensure anhydrous conditions if the protocol calls for it.[2]

      • Screen different ligands, as bulkier, more electron-rich ligands can sometimes suppress this side reaction.[2]

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Rigorously degas the reaction mixture and solvents.

  • Reaction at the Chloro Position: While less likely, some coupling may occur at the 4-chloro position.

    • Cause: The C-Cl bond can be activated, especially at higher temperatures or with highly active catalyst systems.

    • Solution:

      • Carefully control the reaction temperature.

      • Choose a catalyst system with known selectivity for C-I over C-Cl bonds. Often, standard conditions with catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will favor reaction at the iodo position.[6]

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the Suzuki coupling of this compound?

A1: The iodine at the 6-position is significantly more reactive than the chlorine at the 4-position. The generally accepted order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[2][3] This allows for selective coupling at the C-I bond under appropriate conditions.

Q2: What are the best starting conditions for optimizing the reaction?

A2: A good starting point would be to use a palladium acetate catalyst with a suitable base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water at a temperature of 80-100 °C. Based on literature for a similar compound, a phosphine-free palladium acetate system in water could also be highly effective.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the this compound starting material and the formation of the product.[7]

Q4: What should I do if the reaction is sluggish?

A4: If the reaction is slow or incomplete, consider the following:

  • Increase the temperature: Carefully increasing the reaction temperature can accelerate the reaction rate.[2]

  • Use a more active catalyst system: Switching to a more electron-rich and bulky ligand or a pre-catalyst that readily forms the active Pd(0) species can improve performance.[2]

  • Check the purity of your boronic acid: Impurities or degradation of the boronic acid can slow down the transmetalation step.

Q5: Is it necessary to use a glovebox for this reaction?

A5: While a glovebox provides the best inert atmosphere, it is not strictly necessary. The reaction can be successfully performed using standard Schlenk line techniques to handle air- and moisture-sensitive reagents and to maintain an inert atmosphere throughout the reaction setup and duration.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Halogenated Quinolines

EntryHalogenated QuinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
17-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (5)K₂CO₃Water100198[4][5]
26-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O---[8]
36-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O--73[8]
44-Chloro quinoline derivativesVarious arylboronic acidsPd(PPh₃)₄-----[9]

Experimental Protocols

Protocol: Selective Suzuki Coupling of this compound at the 6-position

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Degassed Water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4-chloroquinoline.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArylHalide Ar-X (this compound) ArylHalide->ArPdX Organoboron Ar'-B(OR)₂ (Arylboronic Acid) Organoboron->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst active and properly handled? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes ScreenCatalyst Screen different Pd sources and ligands CheckCatalyst->ScreenCatalyst No CheckReagents Are reagents pure and dry? CheckConditions->CheckReagents Yes OptimizeConditions Optimize base, solvent, and temperature CheckConditions->OptimizeConditions No PurifyReagents Use fresh/purified reagents and degassed solvents CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes ScreenCatalyst->CheckConditions OptimizeConditions->CheckReagents PurifyReagents->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Common side products in the synthesis of 4-Chloro-6-iodoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-chloro-6-iodoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically starts from a substituted aniline, such as 4-iodoaniline. The quinoline ring system is then constructed through various classical methods, followed by chlorination at the 4-position.

Q2: I am observing significant tar formation in my reaction mixture. What is the likely cause and how can it be minimized?

Tar formation is a frequent issue in quinoline synthesis, often due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates. To minimize tarring, consider the following:

  • Moderators: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.

  • Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[1]

  • Slow Addition of Reagents: A slow, controlled addition of strong acids or oxidizing agents can help to dissipate heat and prevent localized hotspots.[1]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge, particularly in syntheses like the Combes synthesis when using unsymmetrical β-diketones.[1] To control regioselectivity:

  • Steric Hindrance: Increased steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[1]

  • Aniline Substituents: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Choice of Acid Catalyst: Different acid catalysts (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[1]

Q4: I am having difficulty with the chlorination step of 4-hydroxy-6-iodoquinoline. What are the recommended reagents and conditions?

The conversion of a 4-hydroxyquinoline derivative to a 4-chloroquinoline is typically achieved using a chlorinating agent. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A patent for a related compound, 4-chloro-6,7-dimethoxyquinoline, suggests that the reaction can be carried out by heating the 4-hydroxy precursor with a chlorinating agent, with phosphorus oxychloride being a preferred choice.[2] The reaction temperature and time can be optimized, for instance, at 90-100°C for 4-12 hours.[2]

Q5: What are some common side products I should be aware of during the synthesis of iodo-quinoline derivatives?

In the synthesis of iodo-quinoline derivatives, particularly through methods like the Doebner reaction, the formation of side products with pyrrole-2-one or furan-2-one cores has been observed.[3] These can be identified through careful analysis of NMR spectra, where characteristic signals for these heterocycles may appear.[3]

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or increase the temperature if the reaction has stalled.
Side Reactions - Optimize reaction conditions (temperature, concentration, catalyst) to minimize the formation of byproducts.- Refer to the section on common side products for identification and mitigation strategies.
Degradation of Product - Ensure the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or strong acids/bases for prolonged periods).
Poor Quality of Reagents - Use freshly purified starting materials and dry solvents.
Problem 2: Formation of Polymeric Material/Tar
Potential Cause Troubleshooting Steps
Highly Exothermic Reaction - Use a moderator like ferrous sulfate in Skraup-type syntheses.[1]- Ensure efficient stirring and cooling to dissipate heat.- Add reagents slowly.[1]
Harsh Reaction Conditions - Reduce the reaction temperature.- Use a milder acid catalyst if possible.
Problem 3: Presence of Unexpected Side Products
Potential Cause Troubleshooting Steps
Alternative Reaction Pathways - In Doebner-type syntheses, be aware of the potential for pyrrole-2-one and furan-2-one formation.[3]- Adjusting the solvent and catalyst may influence the reaction pathway.[3]
Over-chlorination or Incomplete Chlorination - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction by TLC to determine the optimal reaction time.
Hydrolysis of the Chloro Group - During work-up and purification, minimize contact with water and other nucleophiles to prevent hydrolysis of the 4-chloro group back to the 4-hydroxy group.

Experimental Protocols

General Procedure for the Synthesis of 6-Iodo-quinoline-4-carboxylic Acid Derivatives (Doebner Reaction)

This method is adapted from a procedure for related iodo-quinoline derivatives and may require optimization for the specific synthesis of a 4-chloro precursor.[3]

  • Solubilize the starting aldehyde (1 mmol) in a minimal amount of acetic acid.

  • Add a mixture of pyruvic acid (1.5 mmol) and a catalytic amount of trifluoroacetic acid (TFA, 20 µL) in acetic acid and stir for 10 minutes.

  • Add 4-iodoaniline (1 mmol) dissolved in a minimal amount of acetic acid to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • After completion, cool the reaction mixture and purify by column chromatography to isolate the desired product.

General Procedure for the Chlorination of a 4-Hydroxyquinoline Derivative

This procedure is based on the synthesis of a related chloroquinoline.[2]

  • Suspend the 4-hydroxy-6-iodoquinoline in a suitable solvent (e.g., toluene, acetonitrile).

  • Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a molar ratio of approximately 1:1 to 1:3 (substrate:POCl₃).

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it into an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Hydroxy-6-iodoquinoline cluster_chlorination Chlorination start Starting Materials (e.g., 4-iodoaniline, pyruvic acid, aldehyde) reaction Doebner Reaction (Acetic Acid, TFA, Reflux) start->reaction workup_synthesis Work-up and Purification reaction->workup_synthesis product_hydroxy 4-Hydroxy-6-iodoquinoline Derivative workup_synthesis->product_hydroxy chlorination_step Chlorination with POCl₃ product_hydroxy->chlorination_step workup_chlorination Quenching and Extraction chlorination_step->workup_chlorination purification_final Final Purification workup_chlorination->purification_final final_product This compound purification_final->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes action_incomplete Extend Reaction Time / Increase Temperature incomplete->action_incomplete check_side_products Analyze for Side Products (NMR, LC-MS) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No action_side_products Optimize Reaction Conditions (Temp, Catalyst) side_products_present->action_side_products check_reagents Verify Reagent Quality no_major_side_products->check_reagents poor_reagents Poor Quality check_reagents->poor_reagents Yes action_reagents Purify Starting Materials / Use Fresh Reagents poor_reagents->action_reagents

Caption: A troubleshooting decision tree for addressing low product yield.

References

Purification of 4-Chloro-6-iodoquinoline by recrystallization techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Chloro-6-iodoquinoline

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of this compound using recrystallization techniques. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes & Solutions
No Crystal Formation I have prepared a hot, saturated solution of this compound and allowed it to cool, but no crystals have formed. What should I do?Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]:1. Supersaturation Not Reached: The solution may not be sufficiently concentrated.[1] * Solution: Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.[1]2. Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] * Solution: Consider a different solvent or a solvent mixture where the compound has lower solubility at room temperature.[1]3. Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1] * Solution: Try adding a seed crystal or scratching the inner surface of the flask with a glass rod to induce crystallization.[1][2]4. Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1] * Solution: Scratch the inside of the flask just below the liquid's surface with a glass rod to create nucleation sites.[1][2] Alternatively, add a small "seed" crystal of the pure compound.[1][2]
Oiling Out My compound is separating as an oil instead of crystals. How can I fix this?Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the solute's melting point.[3]1. Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1] * Solution: Allow the solution to cool more slowly. A slower cooling rate promotes the formation of well-ordered crystals.[4]2. Modify the Solvent System: The solvent may be too "good" at dissolving the compound.[1] * Solution: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution before cooling.[1] Alternatively, try a different solvent or a mixture of solvents with a lower boiling point.[1]3. Reduce the Concentration: The solution might be too concentrated.[1] * Solution: Add more of the hot solvent to decrease the concentration before attempting to recrystallize again.[1]
Low Yield of Crystals I have successfully formed crystals, but the final yield is very low. How can I improve it?Answer: A low yield can result from several procedural missteps.[2]:1. Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will keep a significant portion of it in the solution even after cooling.[2] * Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]2. Incomplete Cooling: Not cooling the solution sufficiently will result in less product precipitating out.[1] * Solution: Ensure the solution has been thoroughly cooled, potentially in an ice bath, to maximize the amount of precipitate before filtration.[1][5]3. Premature Crystallization: Crystals forming during hot filtration can lead to product loss.[3] * Solution: Use a pre-warmed funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.[3]4. Product Remaining in Mother Liquor: A significant amount of the compound might still be dissolved in the filtrate.[1] * Solution: You can try to recover more product from the mother liquor by evaporating some of the solvent and attempting a second crystallization.[1]
Colored Impurities The final crystals are colored (e.g., brownish or yellowish), but the pure compound should be a white or off-white solid. How can I remove these impurities?Answer: Colored impurities are common in quinoline synthesis.[6]1. Activated Charcoal Treatment: Activated charcoal can adsorb colored impurities. * Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.2. Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities.[4] * Solution: Perform a second recrystallization of the obtained crystals. This process of re-dissolving and re-crystallizing can significantly improve purity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound? A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4][7] The solvent should also not react with the compound and should have a boiling point below the melting point of the compound.[7] Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[8]

Q2: Which solvents are commonly used for the recrystallization of quinoline derivatives? A2: While specific data for this compound is limited, related compounds like 4-chloro-6-iodoquinazoline show slight solubility in chloroform and methanol (when heated).[6][9] Ethanol is also a common solvent for recrystallizing quinoline derivatives.[10] Therefore, suitable solvents or solvent systems to explore would include methanol, ethanol, chloroform, or mixtures such as ethanol/water.

Q3: What is the expected melting point of pure this compound? A3: The melting point for the closely related compound, 4-chloro-6-iodoquinazoline, is reported to be in the range of 175.0 to 179.0 °C.[6] The purity of your recrystallized this compound can be assessed by its melting point; a sharp melting point range close to the literature value for the pure substance indicates high purity.[8]

Q4: What are the common impurities in the synthesis of this compound? A4: Common impurities are often related to the starting materials or side reactions during synthesis.[11] These can include unreacted starting materials or positional isomers formed during substitution reactions.[11] The synthesis of the related 4-chloro-6-iodoquinazoline results in a brown solid, suggesting the presence of colored impurities.[6]

Q5: How can I confirm the purity of my recrystallized product? A5: Purity can be assessed using several analytical techniques. A narrow melting point range is a good indicator of purity.[8] Spectroscopic methods such as ¹H-NMR and ¹³C-NMR can be used to identify the compound and check for the presence of impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.

Data Presentation

SolventChemical FormulaPolarityExpected Solubility of 4-chloro-6-iodoquinazolineReference
ChloroformCHCl₃Non-polarSlightly Soluble[6][9]
MethanolCH₃OHPolar ProticSlightly Soluble (when heated)[6][9]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[9]
Dichloromethane (DCM)CH₂Cl₂Non-polarSoluble[9]
EthanolC₂H₅OHPolar ProticLikely similar to Methanol[10]
WaterH₂OPolar ProticExpected to be InsolubleGeneral Principle

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Based on the data for similar compounds, start by testing solvents like ethanol, methanol, or a mixture such as ethanol/water.

  • To test a solvent, place a small amount of the crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. The ideal solvent will dissolve the solid when heated but not at room temperature.[4]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.[5]

  • Heat the mixture gently on a hot plate while stirring continuously. Add more solvent in small portions until the solid is completely dissolved.[7][8] Avoid adding an excess of solvent to ensure a good yield.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Pre-warm a funnel and a clean Erlenmeyer flask.

  • Place a piece of fluted filter paper in the warm funnel.

  • Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.[3]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[7] Slow cooling generally results in larger, purer crystals.[4]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

6. Collection of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.[7]

  • Collect the crystals by vacuum filtration.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[2][7]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe no_crystals Problem: No Crystals Form observe->no_crystals No Solids oiling_out Problem: 'Oiling Out' Occurs observe->oiling_out Liquid Droplets low_yield Problem: Low Yield observe->low_yield Few Crystals success Success: Pure Crystals Formed observe->success Good Crystals sol_no_crystals1 Solution: - Add Seed Crystal - Scratch Flask no_crystals->sol_no_crystals1 sol_no_crystals2 Solution: - Evaporate Some Solvent - Re-cool no_crystals->sol_no_crystals2 sol_oiling_out Solution: - Re-heat Solution - Add More Solvent or  a 'Poorer' Solvent - Cool Slowly oiling_out->sol_oiling_out sol_low_yield Solution: - Minimize Hot Solvent - Ensure Complete Cooling - Recover from Mother Liquor low_yield->sol_low_yield end_process Collect & Dry Crystals success->end_process sol_no_crystals1->observe If still no crystals sol_no_crystals2->observe Re-evaluate sol_oiling_out->cool Re-attempt sol_low_yield->end_process Optimize & Collect

References

Preventing dehalogenation side reactions with 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 4-Chloro-6-iodoquinoline. Our focus is on preventing dehalogenation side reactions and achieving selective functionalization at either the C4-chloro or C6-iodo position.

Frequently Asked Questions (FAQs)

Q1: What are the primary dehalogenation side reactions observed with this compound?

A1: The primary dehalogenation side reactions involve the replacement of a halogen atom (chlorine or iodine) with a hydrogen atom, leading to the formation of 4-chloroquinoline, 6-iodoquinoline, or quinoline as byproducts. This process, known as hydrodehalogenation, reduces the yield of the desired cross-coupled product and complicates purification. The C-I bond is generally more susceptible to both cross-coupling and dehalogenation than the C-Cl bond due to its lower bond dissociation energy.[1]

Q2: Which position, C4-Cl or C6-I, is more reactive in palladium-catalyzed cross-coupling reactions?

A2: The C6-iodo position is significantly more reactive than the C4-chloro position in typical palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. This is due to the lower bond energy of the C-I bond compared to the C-Cl bond, which facilitates faster oxidative addition to the palladium catalyst. This inherent reactivity difference allows for selective cross-coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.[2][3]

Q3: Is it possible to achieve selective cross-coupling at the C4-chloro position?

A3: While selective coupling at the C6-iodo position is more straightforward, achieving selectivity at the C4-chloro position is also possible. This typically requires initial functionalization of the more reactive C6-iodo position, followed by a second cross-coupling reaction at the C4-chloro position, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

Q4: What are the key factors that influence the extent of dehalogenation?

A4: Several factors can contribute to dehalogenation:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.

  • Base: The strength and type of base can significantly impact the reaction. Strong bases, especially in the presence of protic solvents, can promote the formation of palladium-hydride species that lead to dehalogenation.

  • Solvent: Protic solvents (e.g., alcohols, water) can act as a hydride source, increasing the likelihood of dehalogenation. Aprotic solvents are often preferred.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the incidence of dehalogenation.

Troubleshooting Guides

Issue 1: Significant formation of 6-chloroquinoline (deiodination byproduct) during selective coupling at the C6-position.

This issue arises when the desired cross-coupling at the C6-iodo position is accompanied by the undesired removal of the iodine atom.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for deiodination at the C6-position.

Detailed Recommendations:

ParameterRecommendation to Reduce DeiodinationRationale
Base Switch from strong bases (e.g., NaOH, KOtBu) to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Strong bases can generate palladium-hydride species, which are key intermediates in the dehalogenation pathway.
Solvent Replace protic solvents (e.g., methanol, ethanol, water) with aprotic solvents such as 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of the protic component.Protic solvents can act as a source of protons (hydrides) for the dehalogenation reaction.
Temperature Lower the reaction temperature and monitor the reaction progress carefully. Aim for the lowest temperature at which the desired coupling proceeds at a reasonable rate.Dehalogenation is often more prevalent at higher temperatures.
Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or other biaryl phosphine ligands.These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Issue 2: Formation of 4-substituted-quinoline (dechlorination byproduct) during the second coupling at the C4-position.

After successful coupling at the C6-position, the subsequent functionalization at the C4-chloro position can be challenging and prone to dechlorination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dechlorination at the C4-position.

Detailed Recommendations:

ParameterRecommendation to Reduce DechlorinationRationale
Catalyst/Ligand Use catalyst systems known for their high activity in C-Cl bond activation. This includes palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).C-Cl bonds are less reactive than C-I bonds, and a more active catalyst is needed to promote oxidative addition. A highly active catalyst can facilitate the desired coupling at lower temperatures, thereby minimizing side reactions.
Base Employ moderately strong, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.These bases are effective in promoting transmetalation without being overly aggressive, which can lead to catalyst decomposition and dehalogenation.
Temperature Carefully control the temperature. While C-Cl coupling often requires higher temperatures than C-I coupling, excessive heat will promote dechlorination. A thorough temperature screen is recommended.Finding the optimal temperature window is crucial for balancing reactivity and minimizing side reactions.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.Extended reaction times can lead to the accumulation of dehalogenated byproducts.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position

This protocol is based on conditions reported to achieve high yields for the alkynylation of 4-chloro-6-iodoquinolines.[2]

Reaction Scheme:

References

Catalyst selection for efficient Sonogashira coupling of 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient Sonogashira coupling of 4-Chloro-6-iodoquinoline. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?

The Sonogashira coupling of this compound is highly regioselective. The reaction will preferentially occur at the C-6 position due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl. This selectivity allows for the synthesis of 6-alkynyl-4-chloroquinolines in high yields.

Q2: What are the essential components of a Sonogashira coupling reaction?

A typical Sonogashira coupling reaction mixture includes:

  • Aryl Halide: In this case, this compound.

  • Terminal Alkyne: The coupling partner.

  • Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly used.

Q3: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

Yes, copper-free Sonogashira coupling protocols have been developed. These methods are particularly advantageous when dealing with substrates that are sensitive to copper salts or to avoid the common side reaction of alkyne homocoupling (Glaser coupling). Copper-free systems often require specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos), and may necessitate higher reaction temperatures.

Q4: What are the most common side reactions in the Sonogashira coupling of this compound?

The most prevalent side reactions include:

  • Glaser Coupling: The homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and the copper co-catalyst.

  • Dehalogenation: The reduction of the aryl halide, replacing the iodine or chlorine with a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of a black precipitate (palladium black), leading to a stalled reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (this compound and the terminal alkyne). The consumption of the starting materials and the appearance of a new, typically more nonpolar, product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous or anaerobic conditions. 3. Impure starting materials. 4. Inappropriate base or solvent. 5. Low reaction temperature.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Purify the this compound and the terminal alkyne. 4. Use a dry amine base like triethylamine or diisopropylethylamine. Consider switching to a different solvent such as DMF for less reactive substrates. 5. Gradually increase the reaction temperature.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Presence of oxygen. 3. Incompatible solvent.1. Use a more stable palladium catalyst or add a phosphine ligand. 2. Thoroughly degas the solvent and reaction mixture. 3. Some solvents, like THF, can sometimes promote the formation of palladium black; consider switching to DMF or dioxane.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the amount of CuI or consider a copper-free protocol. Slow addition of the alkyne can also minimize this side reaction.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high. 2. Unstable starting materials or product.1. Lower the reaction temperature. 2. Check the stability of your alkyne and the coupled product under the reaction conditions.

Quantitative Data Summary

The following table presents representative data for the Sonogashira coupling of a model substrate, 2,4-dichloroquinoline, with various terminal alkynes. This data can serve as a useful reference for estimating reaction times and expected yields when working with this compound, keeping in mind that the iodo-substituent at the 6-position is more reactive than the chloro-substituent at the 2-position.

EntryTerminal AlkyneCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water1088
24-EthynyltoluenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water885
34-MethoxyphenylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water1090
41-HexynePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water1292
53,3-Dimethyl-1-butynePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water1290
62-Methyl-3-butyn-2-olPd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Water887

Data adapted from a study on 2,4-dichloroquinoline, which is expected to have lower reactivity at the chloro-position compared to the iodo-position of this compound.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the regioselective Sonogashira coupling of this compound at the C-6 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous and degassed THF

Procedure:

  • To a dry, oven-dried Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous and degassed THF via syringe to dissolve the solids.

  • Add triethylamine (3 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous and degassed 1,4-Dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.04 equivalents) to a dry Schlenk flask.

  • Add anhydrous and degassed 1,4-dioxane and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1 equivalent), cesium carbonate (2 equivalents), and the terminal alkyne (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, CuI (if applicable), and Base in a dry flask inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm solvent Add Anhydrous, Degassed Solvent inert_atm->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Wash filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 6-Alkynyl-4-chloroquinoline purify->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Guide start Reaction Issue? no_reaction No or Low Conversion start->no_reaction Yes side_products Major Side Products start->side_products Yes check_catalyst Use fresh catalyst & CuI no_reaction->check_catalyst check_conditions Ensure anhydrous & anaerobic conditions no_reaction->check_conditions check_reagents Purify starting materials no_reaction->check_reagents increase_temp Increase reaction temperature no_reaction->increase_temp glaser Alkyne Homocoupling? side_products->glaser Diyne observed pd_black Palladium Black? side_products->pd_black Black ppt. copper_free Switch to copper-free protocol glaser->copper_free Yes degas_thoroughly Degas solvent thoroughly glaser->degas_thoroughly No pd_black->degas_thoroughly Also check stable_catalyst Use more stable catalyst or add ligand pd_black->stable_catalyst Yes

Caption: Troubleshooting decision tree for Sonogashira coupling.

References

Improving the solubility of 4-Chloro-6-iodoquinoline for organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chloro-6-iodoquinoline, focusing on challenges related to its solubility in organic reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My this compound will not dissolve in the reaction solvent.

  • Question 1: I am having difficulty dissolving this compound at room temperature. What should I do?

    Answer: Poor solubility of this compound in many organic solvents at room temperature is a common issue. The first step is to try heating the mixture. Many organic reactions are run at elevated temperatures (e.g., 80-120 °C), which will also increase the solubility of your starting material.[1] Ensure your solvent is appropriate for the reaction temperature. If heating does not fully dissolve the compound, or if your reaction is temperature-sensitive, consider the following options.

  • Question 2: Heating the reaction mixture did not completely solve the solubility issue. What is the next step?

    Answer: If heating is insufficient, employing a co-solvent system is a highly effective strategy. A small amount of a more polar, aprotic solvent can significantly enhance solubility.

    Recommended Co-solvents:

    • N,N-Dimethylformamide (DMF)

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    Start by adding the co-solvent dropwise or in small volumetric percentages (e.g., 5-10% of the total volume) to your primary solvent while stirring and gently heating. Monitor for dissolution. Be sure that the chosen co-solvent is compatible with your reaction conditions (e.g., catalyst, base).

  • Question 3: I am performing a Suzuki-Miyaura coupling and my this compound is not soluble. Which solvent system is recommended?

    Answer: For Suzuki-Miyaura reactions, mixed solvent systems are often used to ensure adequate solubility of all reactants.[2] Common choices include mixtures of an ethereal or aromatic solvent with water or a polar aprotic solvent.

    Recommended Solvent Systems for Suzuki Coupling:

    • Toluene / Water

    • 1,4-Dioxane / Water

    • Tetrahydrofuran (THF) / Water

    • N,N-Dimethylformamide (DMF)

    The presence of water, often with a base like K₂CO₃ or K₃PO₄, is common in Suzuki reactions and can aid in the dissolution of the base and the boronic acid partner.[3]

  • Question 4: Are there any alternative methods for reactions with highly insoluble substrates?

    Answer: Yes. If conventional solution-phase chemistry fails due to poor solubility, mechanochemistry, specifically ball-milling, is a powerful alternative. This technique involves carrying out the reaction in a solid or semi-solid state, often without any solvent, thereby bypassing solubility constraints.[4][5] High-temperature ball-milling has been shown to be effective for cross-coupling reactions of insoluble aryl halides.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility profile of this compound? A: this compound is a halogenated heterocyclic aromatic compound. Based on its structure, it is expected to have low solubility in polar solvents like water and alcohols, and moderate to low solubility in common organic solvents. Its solubility generally increases with solvent polarity and temperature.

  • Q2: How do I choose an appropriate solvent for a reaction involving this compound? A: The choice of solvent depends on several factors:

    • Solubility of all reactants: The solvent system must dissolve not only the this compound but also the coupling partner, catalyst, and any additives.

    • Reaction Type: Different reactions have preferred solvents. For example, palladium-catalyzed cross-coupling reactions frequently use solvents like toluene, THF, dioxane, and DMF.[6]

    • Reaction Temperature: The solvent must have a boiling point suitable for the desired reaction temperature.

    • Compatibility: The solvent should not react with or deactivate any of the reagents or the catalyst.

  • Q3: Can I use a solvent mixture? What are the advantages? A: Yes, using a co-solvent or a solvent mixture is a common and effective strategy. The primary advantage is the ability to fine-tune the polarity of the medium to dissolve all components of a reaction mixture, which might not be soluble in a single solvent. For example, in a Suzuki coupling, an organic solvent like dioxane dissolves the aryl halide, while water helps dissolve the inorganic base.[3]

  • Q4: How does temperature affect the solubility of this compound? A: For most solid solutes in liquid solvents, solubility increases with temperature. Heating the solvent provides the energy needed to overcome the intermolecular forces in the solid crystal lattice, allowing it to dissolve. Therefore, performing reactions at elevated temperatures is a primary method for overcoming the poor solubility of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected Solubility at Room Temp.Expected Solubility with HeatingNotes
Toluene2.4Sparingly SolubleSolubleCommon for Suzuki & Buchwald-Hartwig reactions.
Tetrahydrofuran (THF)4.0Sparingly to Moderately SolubleSolubleGood general-purpose solvent for cross-couplings.
1,4-Dioxane4.8Sparingly to Moderately SolubleSolubleOften used in Suzuki reactions, sometimes with water.
Dichloromethane (DCM)3.1Moderately SolubleSolubleGenerally used for reactions at or below room temp.
N,N-Dimethylformamide (DMF)6.4Moderately SolubleVery SolubleA good polar aprotic solvent, but can be difficult to remove.
Acetonitrile (ACN)5.8Sparingly SolubleModerately SolubleOften used in aqueous mixtures for cross-couplings.[3]
Methanol / Ethanol5.1 / 4.3Poorly SolubleSparingly SolubleProtic nature may interfere with some catalytic cycles.
Water10.2InsolubleInsolubleUsed as a co-solvent with organic solvents in some cases.
Hexanes0.1InsolubleInsolubleNon-polar solvent, not suitable for this compound.

Note: This table is based on general principles of solubility ("like dissolves like") and data from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Co-Solvent System (Example: Suzuki-Miyaura Coupling)

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Primary Solvent Addition: Add the primary reaction solvent (e.g., Toluene or 1,4-Dioxane) to about 80-90% of the final desired reaction volume.

  • Heating and Stirring: Begin stirring the mixture and gently heat it to 40-50 °C.

  • Co-Solvent Titration: While stirring, add a polar aprotic co-solvent (e.g., DMF or THF) dropwise from a syringe.

  • Observation: Continue adding the co-solvent until the this compound is fully dissolved. Note the total volume of co-solvent added.

  • Catalyst Addition: Once the solution is homogeneous, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The solid should be in excess to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

Visualizations

G start_node Start: Solubility Issue (Substrate won't dissolve) q1 Is the reaction run at elevated temperature? start_node->q1 decision_node decision_node process_node process_node end_node Solution Found: Proceed with reaction alt_end_node Alternative Method: Consider Mechanochemistry (Ball-Milling) a1 Heat mixture to reaction temperature (e.g., 80-110 °C) q1->a1 Yes a2 Add a co-solvent (e.g., DMF, THF) in small portions q1->a2 No q2 Is the substrate fully dissolved? a1->q2 q2->end_node Yes q2->a2 No q3 Is the substrate fully dissolved? a2->q3 q3->end_node Yes a3 Screen alternative primary solvents or co-solvent systems q3->a3 No a3->alt_end_node

Troubleshooting workflow for solubility issues.

G start_end start_end step_node step_node decision_node decision_node start Start step1 1. Add reactants & primary solvent to flask start->step1 step2 2. Begin stirring and gently heat (40-50 °C) step1->step2 step3 3. Add co-solvent dropwise step2->step3 check Is solution homogeneous? step3->check check->step3 No step4 4. Add catalyst and heat to reaction temp. check->step4 Yes end End step4->end

Experimental workflow for using a co-solvent.

G cluster_reactants Reactant Properties cluster_solvents Solvent Selection reactant_node reactant_node property_node property_node solvent_node solvent_node concept_node concept_node reactant This compound polarity Polarity (Moderately Polar) reactant->polarity crystal Crystal Lattice Energy (High) reactant->crystal polarity_match Matching Polarity (e.g., Dioxane, THF) polarity->polarity_match influences energy_input Sufficient Energy (Heating) crystal->energy_input overcome by solvent Optimal Solvent System solubility Achieve Solubility solvent->solubility polarity_match->solvent energy_input->solvent co_solvent Polar Co-Solvent (e.g., DMF) co_solvent->solvent enhances

Logical relationship for solvent selection.

References

Technical Support Center: Identification of Impurities in 4-Chloro-6-iodoquinoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the identification and quantification of impurities in 4-Chloro-6-iodoquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including the anti-cancer drug Lapatinib.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the NMR analysis of this compound, helping you to identify and resolve them effectively.

ProblemPotential Cause(s)Recommended Solutions
Broad or Unresolved Peaks in ¹H NMR Spectrum 1. Poor Shimming: Inhomogeneity in the magnetic field. 2. Sample Concentration: High sample concentration can lead to intermolecular interactions and peak broadening.[3] 3. Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. 4. Quadrupolar Effects: The iodine and chlorine atoms have quadrupolar nuclei which can induce broadening of adjacent proton signals, although this effect is often minimal for ¹H NMR.[4] 5. Chemical Exchange: Protons exchanging between different chemical environments on the NMR timescale.[5]1. Re-shim the Spectrometer: Optimize the magnetic field homogeneity. 2. Dilute the Sample: Prepare a more dilute solution of the sample. 3. Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to sequester paramagnetic ions. 4. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to sharpen peaks affected by exchange processes.[4]
Unexpected Signals in the Spectrum 1. Residual Solvents: Presence of common laboratory solvents in the sample or NMR solvent.[6][7][8] 2. Starting Materials or Reagents: Unreacted starting materials or residual reagents from the synthesis. 3. Process-Related Impurities: Side-products formed during the synthesis of this compound. 4. Degradation Products: The compound may degrade over time or under certain storage conditions.1. Consult Solvent Peak Tables: Compare the chemical shifts of the unknown peaks with standard tables for common NMR solvents.[9] 2. Analyze Starting Materials: Run NMR spectra of the starting materials and reagents used in the synthesis for comparison. 3. Review Synthetic Pathway: Consider potential side reactions that could lead to isomeric or other impurities. 4. 2D NMR Spectroscopy: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the structure of the unknown signals.
Difficulty in Distinguishing Isomeric Impurities 1. Similar Chemical Environments: Isomers often have very similar electronic environments, leading to overlapping signals in the ¹H NMR spectrum.1. Higher Field NMR: Use a higher field NMR spectrometer to improve spectral dispersion. 2. Change NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can induce differential chemical shifts and resolve overlapping signals.[3] 3. ¹³C NMR Spectroscopy: Analyze the ¹³C NMR spectrum, as carbon chemical shifts are often more sensitive to subtle structural differences. 4. 2D NMR (NOESY/ROESY): For certain isomers, through-space correlations in NOESY or ROESY spectra can help to differentiate them.
Inaccurate Quantification of Impurities 1. Improper Experimental Parameters: Incorrect pulse width, relaxation delay, or number of scans can lead to non-quantitative results.[10] 2. Signal Overlap: Overlapping signals of the impurity and the main compound can make accurate integration difficult. 3. Baseline Distortion: A non-flat baseline can introduce errors in integration.1. Optimize Acquisition Parameters: Use a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans for good signal-to-noise.[11] 2. Use Well-Resolved Signals: Choose isolated signals for both the main compound and the impurity for integration. 3. Careful Data Processing: Apply appropriate baseline correction algorithms. 4. Use an Internal Standard: For absolute quantification, use a certified internal standard with a known concentration.[12]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in a sample of this compound?

A1: While specific impurities depend on the synthetic route, you can generally anticipate the following:

  • Starting Materials and Intermediates: Unreacted precursors such as 4-chloroaniline, 6-iodoanthranilic acid, or related compounds.

  • Isomeric Impurities: Positional isomers where the chloro and iodo substituents are at different positions on the quinoline ring. For example, 4-Chloro-8-iodoquinoline or 4-Chloro-5-iodoquinoline.

  • Dehalogenated Impurities: Impurities where either the chloro or iodo group has been replaced by a hydrogen atom (e.g., 4-Chloroquinoline or 6-Iodoquinoline).

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the formation of 6-Iodoquinolin-4-one.

  • Residual Solvents: Common organic solvents used during synthesis and purification.[13]

Q2: How can I use ¹H NMR to identify these impurities?

A2: ¹H NMR is a powerful tool for structural elucidation. Here's a general approach:

  • Assign the Main Compound: First, identify and assign all the proton signals corresponding to this compound. The aromatic protons of the quinoline ring typically appear in the range of 7.5-9.0 ppm.

  • Look for Characteristic Signals of Impurities:

    • Starting Materials: Compare the spectrum to the known NMR spectra of the starting materials.

    • Isomers: Isomeric impurities will show a similar number of aromatic protons but with different chemical shifts and coupling patterns.

    • Dehalogenated Impurities: The presence of an additional proton signal in the aromatic region, coupled to neighboring protons, can indicate dehalogenation.

    • Hydrolysis Product: The formation of 6-Iodoquinolin-4-one would result in significant changes in the chemical shifts of the protons on the pyridine ring.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~8.7~151
H-3~7.5~122
C-4-~145
C-4a-~149
H-5~8.2~132
C-6-~95
H-7~7.9~138
H-8~8.1~129
C-8a-~148

Note: These are predicted values and may vary depending on the solvent and experimental conditions. It is crucial to use 2D NMR techniques for unambiguous assignment.

Q4: Can I quantify the impurities using ¹H NMR?

A4: Yes, quantitative ¹H NMR (qNMR) is a well-established technique for determining the purity of pharmaceutical compounds and quantifying impurities.[10][11][12] The key principle is that the integral of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a known signal from the main compound to the integral of a signal from an impurity, you can determine their relative molar ratio. For absolute quantification, a certified internal standard is used.[14]

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d is a common choice for non-polar compounds, while DMSO-d₆ is suitable for more polar substances.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For chemical shift referencing, tetramethylsilane (TMS) is often used (0 ppm). For quantitative analysis, a certified internal standard should be added at this stage.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample and Standard Preparation:

    • Accurately weigh about 15-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte or impurity signals.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a volumetric flask to ensure accurate concentration determination.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the acquisition parameters for quantitative analysis:

      • Pulse Angle: Use a 90° pulse, which should be accurately calibrated.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio, especially for low-level impurities.

  • Data Processing and Analysis:

    • Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of the main compound, the impurity, and the internal standard.

    • Calculate the concentration and purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Identification Sample This compound Sample Prepare_NMR Prepare NMR Sample (Solvent, Standard) Sample->Prepare_NMR Acquire_1D Acquire 1D NMR (¹H, ¹³C) Prepare_NMR->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D If needed Process_Data Process Spectra (Phase, Baseline) Acquire_1D->Process_Data Acquire_2D->Process_Data Assign_Main Assign Main Compound Signals Process_Data->Assign_Main Identify_Impurity Identify Impurity Signals Assign_Main->Identify_Impurity Structure_Elucidation Structure Elucidation Identify_Impurity->Structure_Elucidation If unknown Quantify Quantify Impurities (qNMR) Identify_Impurity->Quantify If known Report Final Report Structure_Elucidation->Report Quantify->Report Logical_Troubleshooting cluster_broad Troubleshooting Broad Peaks cluster_unexpected Troubleshooting Unexpected Signals cluster_quant Troubleshooting Quantification Start Problem with NMR Spectrum Broad_Peaks Broad Peaks? Start->Broad_Peaks Unexpected_Signals Unexpected Signals? Broad_Peaks->Unexpected_Signals No Shim Re-shim Spectrometer Broad_Peaks->Shim Yes Quant_Issue Quantification Issues? Unexpected_Signals->Quant_Issue No Check_Solvent Check Solvent Peaks Unexpected_Signals->Check_Solvent Yes Check_Params Check Acquisition Parameters Quant_Issue->Check_Params Yes Solution Problem Resolved Quant_Issue->Solution No, consult expert Dilute Dilute Sample Shim->Dilute VT_NMR Run VT-NMR Dilute->VT_NMR VT_NMR->Solution Check_SM Analyze Starting Materials Check_Solvent->Check_SM Run_2D Run 2D NMR Check_SM->Run_2D Run_2D->Solution Use_Standard Use Internal Standard Check_Params->Use_Standard Baseline Correct Baseline Use_Standard->Baseline Baseline->Solution

References

Technical Support Center: 4-Chloro-6-iodoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-iodoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions, thereby optimizing your cross-coupling yields.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound reactions?

A1: Homocoupling is a significant side reaction where two identical molecules of your coupling partner (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkyne molecules in a Sonogashira reaction) react with each other to form a symmetrical dimer. This is problematic as it consumes your valuable reagents, reduces the yield of your desired heterocoupled product, and can lead to purification challenges due to similarities in physical properties between the product and the homocoupled byproduct.

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are generally the presence of oxygen and/or the formation of Pd(II) species in the reaction mixture. In Suzuki reactions, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of boronic acids.[1] In Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling, especially in the presence of oxygen.

Q3: Which halogen on this compound is more reactive in cross-coupling reactions?

A3: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Therefore, the iodine at the 6-position is much more reactive towards oxidative addition to the palladium catalyst.[2][3] This allows for selective cross-coupling at the 6-position under carefully controlled conditions, leaving the 4-chloro group available for subsequent transformations.

Q4: How can I minimize homocoupling in Suzuki-Miyaura coupling reactions with this compound?

A4: To suppress the homocoupling of boronic acids, it is crucial to minimize the presence of oxygen and Pd(II) species. This can be achieved by:

  • Degassing your solvents: Thoroughly sparge your solvents with an inert gas (e.g., argon or nitrogen) before use.

  • Maintaining an inert atmosphere: Run your reaction under a constant positive pressure of an inert gas.

  • Using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst.

  • Adding a mild reducing agent: In some cases, a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.

Q5: What strategies can I employ to prevent diyne formation (homocoupling) in Sonogashira reactions?

A5: The homocoupling of terminal alkynes in Sonogashira reactions is primarily driven by the copper co-catalyst. To minimize this, you can:

  • Use copper-free Sonogashira protocols: Several effective methods exist that proceed without a copper co-catalyst, thus eliminating the primary pathway for alkyne dimerization.[4][5][6]

  • Strictly exclude oxygen: If using a copper-catalyzed system, rigorous exclusion of oxygen is critical.

  • Control reaction conditions: The choice of base and solvent can also influence the rate of homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Boronic Acid Homocoupling in Suzuki Reaction
Possible Cause Troubleshooting Step
Oxygen in the reaction Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
Inefficient Pd(II) to Pd(0) reduction If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a phosphine ligand that can also act as a reductant or switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).
Inappropriate base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the reaction outcome. Screen a few different bases to find the optimal one for your specific substrates.
Suboptimal ligand The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective in promoting the desired cross-coupling over homocoupling.
Issue 2: Formation of Symmetrical Diyne Byproduct in Sonogashira Reaction
Possible Cause Troubleshooting Step
Copper-catalyzed alkyne homocoupling (Glaser coupling) Switch to a copper-free Sonogashira protocol. These methods often use a palladium catalyst with a suitable ligand and an amine base.[4][5][6]
Presence of oxygen If a copper-catalyzed reaction is necessary, ensure rigorous exclusion of air by using degassed solvents and maintaining a strict inert atmosphere.
Inappropriate base/solvent combination Amine bases like triethylamine or diisopropylethylamine are commonly used. The choice of solvent (e.g., THF, DMF) can also influence the reaction.[7] Experiment with different combinations to optimize for your desired product.

Data Presentation

The following tables provide representative data for minimizing homocoupling in reactions with substrates analogous to this compound.

Table 1: Effect of Reaction Conditions on Homocoupling in a Model Suzuki-Miyaura Reaction

EntryCatalyst / LigandBaseSolventAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂OAir6525
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂ON₂8510
3Pd(dppf)Cl₂Cs₂CO₃DMFN₂92<5
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ON₂95<2

Data is representative and compiled from general knowledge of Suzuki-Miyaura reactions.

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

EntryCoupling TypeCatalyst SystemBaseSolventDesired Product Yield (%)Diyne Homocoupling (%)
1Copper-CatalyzedPd(PPh₃)₂Cl₂ / CuIEt₃NTHF7520
2Copper-FreePd(PPh₃)₄piperidineDMF90<5
3Copper-FreePdCl₂(MeCN)₂DBUNMP92<3

Data is representative and compiled from general knowledge of Sonogashira reactions.[1]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position of this compound

This protocol is a general guideline for the selective coupling at the more reactive iodine position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[2][8]

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize the formation of diyne byproducts.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Piperidine (2.0 mmol)

  • Anhydrous and degassed DMF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DMF via syringe, followed by the terminal alkyne and piperidine.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Homocoupling_Pathway cluster_desired Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX PdII Pd(II) Pd0->PdII Oxidation ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB ArPdArB->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination ArX This compound (Ar-X) ArX->ArPdX Oxidative Addition ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->ArPdArB Transmetalation (Base) ArBPdArB Ar'-Pd(II)-Ar' ArBOH->ArBPdArB 2x Transmetalation PdII->ArBPdArB ArBPdArB->Pd0 Regenerates Catalyst Homocoupling_Product Ar'-Ar' (Homocoupling) ArBPdArB->Homocoupling_Product Reductive Elimination Oxygen O₂ Oxygen->PdII

Caption: Suzuki reaction pathways showing desired cross-coupling and undesired homocoupling.

Sonogashira_Homocoupling_Workflow cluster_optimization Optimization Steps start Start Sonogashira Reaction check_diyne Significant Diyne (Homocoupling) Formation? start->check_diyne switch_protocol Switch to Copper-Free Protocol check_diyne->switch_protocol Yes optimize_cu Optimize Copper-Catalyzed Reaction check_diyne->optimize_cu No end Successful Coupling switch_protocol->end optimize_cu->end Successful rigorous_degassing Ensure Rigorous Degassing of Solvents optimize_cu->rigorous_degassing end_fail Continue Optimization check_base Screen Amine Bases (e.g., Et₃N, DIPEA) rigorous_degassing->check_base check_solvent Screen Solvents (e.g., THF, DMF) check_base->check_solvent check_solvent->end_fail

Caption: Troubleshooting workflow for Sonogashira reaction homocoupling.

References

Technical Support Center: Palladium Catalyst Removal from 4-Chloro-6-iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust work-up procedures, troubleshooting guidance, and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 4-Chloro-6-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound cross-coupling reactions?

A1: The most prevalent and effective methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized silica-based or polymer-supported scavengers containing thiol, amine, or triazine functional groups.[1]

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.

  • Crystallization: Purifying the final product through recrystallization can be highly effective, as palladium impurities often remain in the mother liquor.[2] The choice of solvent is critical for this method.

  • Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.

Q2: How do I choose the best palladium removal method for my specific this compound reaction?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atom in the quinoline ring can coordinate with palladium, potentially making it more difficult to remove.

  • The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is only effective for heterogeneous catalysts.

  • The desired level of purity: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often in the low ppm range) necessitate highly efficient methods like scavenging or multiple purification steps.

  • Scale of the reaction: Some methods, like chromatography, are less practical for large-scale synthesis compared to filtration or crystallization.

Q3: Can the nitrogen on the quinoline ring interfere with palladium removal?

A3: Yes, the basic nitrogen atom in the quinoline ring can act as a ligand and coordinate to the palladium center. This can lead to catalyst poisoning during the reaction and may also result in the formation of stable palladium-product complexes that are difficult to remove using standard techniques.[3] In such cases, using a strong palladium scavenger or a multi-step purification approach may be necessary.

Q4: What are common byproducts in Suzuki coupling reactions with dihalogenated quinolines, and how do they affect purification?

A4: In Suzuki reactions with substrates like this compound, common byproducts can include:

  • Homocoupling products: Formation of biaryl compounds from the coupling of two molecules of the boronic acid or two molecules of the quinoline halide.

  • Dehalogenation byproducts: Replacement of a halogen atom (usually the more reactive iodine) with a hydrogen atom.[4] These byproducts can complicate purification. Careful control of reaction conditions, such as the choice of base and ensuring an oxygen-free environment, can minimize their formation.[3][4]

Troubleshooting Guides

Issue 1: High levels of palladium remain after filtration through Celite.
  • Possible Cause: The palladium species is likely soluble or colloidal.

  • Solution:

    • Switch to an adsorption method: Treat the filtrate with activated carbon or a silica-based palladium scavenger.

    • Induce precipitation: Try adding an anti-solvent to precipitate the palladium species before a second filtration.

Issue 2: Low efficiency of palladium scavengers.
  • Possible Cause:

    • Incorrect scavenger selection: The scavenger may not be effective for the specific oxidation state of the palladium in your mixture.

    • Insufficient scavenger amount or contact time: The scavenger may be saturated, or the kinetics of binding are slow.

    • Strong product-palladium chelation: The quinoline nitrogen may be tightly bound to the palladium, hindering scavenger access.

  • Solution:

    • Screen different scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based).

    • Optimize scavenging conditions: Increase the amount of scavenger, extend the treatment time, and/or gently heat the mixture (if the product is stable).

    • Consider a pre-treatment step: A mild oxidation or reduction step could change the palladium's oxidation state, making it more amenable to scavenging.

Issue 3: Significant product loss during activated carbon treatment.
  • Possible Cause: The product is adsorbing to the activated carbon along with the palladium.[5]

  • Solution:

    • Minimize the amount of activated carbon: Use the lowest effective amount to reduce non-specific binding.

    • Wash the carbon thoroughly: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.

    • Use a more selective scavenger: Silica-based scavengers are often more selective for metals over organic products.

Data Presentation

Table 1: Representative Efficiency of Palladium Removal Methods for Heterocyclic Compounds

MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Activated Carbon 300< 1> 99.6Treatment of a THF solution of a crude API with 0.2 wt% activated carbon at 45°C for 18 hours, followed by filtration and crystallization.[5]
Silica-Based Scavenger (Thiol) > 1,3002> 99.8Treatment of a water/THF solution of a crude HCl salt with 50 wt% scavenger at 35°C for 17 hours, followed by crystallization.
Silica-Based Scavenger (Thiourea) 2400≤ 16> 99.3Used a mixture of thiol and thiourea scavengers to achieve low ppm levels on a kilogram scale.
Crystallization VariesCan be < 10Highly variableEfficiency is highly dependent on the solvent system and the solubility difference between the product and impurities.

Note: The data presented are from case studies on various active pharmaceutical ingredients and may not be directly transferable to all this compound reaction products. Optimization is recommended for each specific case.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: After the reaction is complete, perform an initial aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Treatment: Add 5-10 wt% of activated carbon to the solution. The optimal amount should be determined experimentally.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite (1-2 cm thick) in a Büchner funnel to remove the activated carbon.

  • Washing: Wash the Celite/carbon cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using a Silica-Based Scavenger
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: Add the recommended amount of the silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea), typically 3-5 equivalents relative to the residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the palladium levels periodically if possible.

  • Filtration: Filter off the solid-supported scavenger.

  • Washing: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: Determine a suitable solvent or solvent system. A good single solvent will dissolve the product when hot but not at room temperature.[6] For aryl-quinolines, common solvent systems include heptane/ethyl acetate, methanol/water, and acetone/water.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

Palladium_Removal_Workflow General Workflow for Palladium Removal start Crude Reaction Mixture (Post-Aqueous Workup) dissolve Dissolve in Organic Solvent start->dissolve method_choice Select Removal Method dissolve->method_choice filtration Filtration through Celite method_choice->filtration Heterogeneous Pd adsorption Adsorption (Activated Carbon or Scavenger) method_choice->adsorption Homogeneous Pd crystallization Recrystallization method_choice->crystallization High Purity Needed analysis Analyze for Residual Palladium (e.g., ICP-MS) filtration->analysis adsorption->analysis crystallization->analysis analysis->method_choice Pd > Limit (Re-process) product Purified Product analysis->product Pd < Limit

Caption: A general workflow for selecting and implementing a palladium removal strategy.

Troubleshooting_Scavenging Troubleshooting Inefficient Palladium Scavenging start High Residual Palladium after Scavenging check_scavenger Incorrect Scavenger? start->check_scavenger check_conditions Suboptimal Conditions? check_scavenger->check_conditions No screen_scavengers Screen Different Scavengers (Thiol, Amine, etc.) check_scavenger->screen_scavengers Yes check_chelation Strong Product-Pd Chelation? check_conditions->check_chelation No optimize_conditions Increase Scavenger Amount, Time, or Temperature check_conditions->optimize_conditions Yes pretreatment Consider Pre-treatment (Oxidation/Reduction) check_chelation->pretreatment Possible combine_methods Combine Scavenging with Carbon Treatment or Crystallization check_chelation->combine_methods Likely screen_scavengers->start Re-evaluate optimize_conditions->start Re-evaluate pretreatment->start Re-evaluate

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-6-iodoquinoline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment and benchmarks HPLC against alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the purity determination of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[1] A typical HPLC method for this compound would involve a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.

Experimental Protocol: RP-HPLC Method

This protocol outlines a standard RP-HPLC method suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Filter and degas both mobile phases before use.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (50:50, A:B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample into HPLC Filter_Sample->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Experimental workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary information for a comprehensive purity profile.

Analytical MethodPrincipleInformation ProvidedTypical Purity Range for Synthesized HeterocyclesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.[2]95-99%High sensitivity, high resolution, widely applicable.May not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and byproducts.[2]>98% for volatile componentsExcellent for volatile and semi-volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, detection of proton-containing impurities.[2]>95% (by relative integration)Provides detailed structural information, can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Confirmation of elemental composition.Confirms theoretical compositionProvides fundamental compositional data.Does not identify or quantify individual impurities.

Logical Relationship of Analytical Methods for Purity Determination

Analytical_Methods cluster_compound Compound for Analysis cluster_primary Primary Purity Assessment cluster_complementary Complementary & Confirmatory Analysis cluster_result Final Purity Profile Compound This compound HPLC HPLC (Quantitative Purity, Non-Volatile Impurities) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR ¹H NMR (Structural Confirmation, Protonated Impurities) Compound->NMR EA Elemental Analysis (Elemental Composition) Compound->EA Purity Comprehensive Purity Profile HPLC->Purity GCMS->Purity NMR->Purity EA->Purity

Comparison of analytical methods for purity determination.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the HPLC analysis of quinoline derivatives, compiled from multiple studies.[1]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[1]

Conclusion

For the purity determination of this compound, RP-HPLC stands out as a robust, sensitive, and reliable method for routine quality control. However, for a comprehensive understanding of the impurity profile, a multi-faceted approach is recommended. The use of complementary techniques such as GC-MS for volatile impurities, ¹H NMR for structural confirmation, and Elemental Analysis for compositional verification provides a more complete picture of the compound's purity, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-amino-6-iodoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of synthetic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of 4-amino-6-iodoquinoline, alongside relevant analogs, to aid in the structural characterization of this important class of molecules.

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial drugs and other therapeutic agents. The introduction of an iodine atom at the 6-position, as in 4-amino-6-iodoquinoline, offers a valuable handle for further synthetic modifications through various cross-coupling reactions, making it a key intermediate in drug discovery.[1] A detailed understanding of its NMR spectral features is crucial for reaction monitoring and final product confirmation.

This guide presents a comparison of the NMR data for 4-amino-6-iodoquinoline with that of the parent 4-aminoquinoline and a 7-chloro-4-aminoquinoline derivative. This comparative approach highlights the influence of substituents on the chemical shifts of the quinoline ring system, providing a predictive framework for the characterization of novel 4-amino-6-iodoquinoline derivatives.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum of the quinoline ring system is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the pyridine ring (H-2 and H-3) are generally found at a lower field compared to those of the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The amino group at the 4-position significantly influences the electronic environment of the heterocyclic ring. The introduction of a halogen substituent on the benzene ring further perturbs the chemical shifts of the aromatic protons.

Proton 4-Aminoquinoline (Predicted) N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (in CDCl₃)[2]
H-2~8.5 ppm (d)8.53–8.56 (d, J = 5.6 Hz)
H-3~6.4 ppm (d)6.37–6.40 (d, J = 5.6 Hz)
H-5~7.7 ppm (d)7.70–7.75 (d, J = 9.2 Hz)
H-7~7.4 ppm (dd)-
H-8~7.9 ppm (d)7.95–7.96 (d, J = 2.2 Hz)
NH₂Variable5.95 (br s, NH)
Side Chain-2.32 (s, 6H, N-(CH₃)₂), 2.67–2.73 (m, 2H, CH₂), 3.25–3.31 (m, 2H, CH₂)

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Aminoquinoline Derivatives.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atom attached to the iodine (C-6) in 4-amino-6-iodoquinoline is expected to show a characteristic upfield shift due to the heavy atom effect of iodine.

A complete, published ¹³C NMR dataset for 4-amino-6-iodoquinoline was not found in the initial search. However, the predicted chemical shifts for the parent 4-aminoquinoline can serve as a starting point for analysis.

Carbon 4-Aminoquinoline (Predicted)
C-2~150 ppm
C-3~102 ppm
C-4~152 ppm
C-4a~122 ppm
C-5~129 ppm
C-6~124 ppm
C-7~129 ppm
C-8~119 ppm
C-8a~149 ppm

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Aminoquinoline.

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a general experimental protocol for the ¹H and ¹³C NMR characterization of 4-amino-6-iodoquinoline derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the 4-amino-6-iodoquinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton resonances (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: Typically set to 0-220 ppm.

  • Acquisition Time: Generally 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of 4-amino-6-iodoquinoline derivatives.

NMR_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Synthesis Synthesis of 4-amino-6-iodoquinoline derivative Weighing Weigh Sample Synthesis->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Spectroscopy Transfer->H1_NMR C13_NMR 13C NMR Spectroscopy Transfer->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for the NMR characterization of chemical compounds.

Signaling Pathway and Logical Relationships in Drug Discovery

The structural information obtained from NMR is critical in the drug discovery process. It allows for the confirmation of the synthesized molecule's identity and purity, which is the first step in evaluating its biological activity. The diagram below illustrates the logical flow from compound synthesis to initial biological screening.

Drug_Discovery_Flow Synthesis Synthesis of 4-amino-6-iodoquinoline Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Confirmed_Structure Confirmed Structure Characterization->Confirmed_Structure Biological_Screening Biological Screening (e.g., Antimalarial Assay) Confirmed_Structure->Biological_Screening Activity_Data Activity Data (IC50, EC50) Biological_Screening->Activity_Data SAR Structure-Activity Relationship (SAR) Analysis Activity_Data->SAR

Caption: Logical workflow in early-stage drug discovery.

References

Navigating Halogen Reactivity in Suzuki Couplings: A Comparative Analysis of 4-Chloro-6-iodoquinoline and 4-Chloro-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for creating carbon-carbon bonds. When working with dihalogenated quinolines, such as 4-chloro-6-iodoquinoline and 4-chloro-6-bromoquinoline, a critical question arises: which halogen offers superior reactivity and selectivity? This guide provides a detailed comparison of these two substrates, supported by established principles and representative experimental data, to inform synthetic strategy.

The inherent reactivity of aryl halides in palladium-catalyzed Suzuki couplings is fundamentally governed by the carbon-halogen bond dissociation energy. The established order of reactivity is I > Br > Cl, a principle rooted in the relative ease of the rate-determining oxidative addition step to the palladium(0) catalyst.[1][2] This trend dictates that the C-I bond, being the weakest, will typically react preferentially over C-Br and C-Cl bonds under standard Suzuki conditions.

Comparative Reactivity and Yields: A Data-Driven Overview

While direct, side-by-side comparative studies for this compound and 4-chloro-6-bromoquinoline under identical conditions are not extensively documented in readily available literature, we can extrapolate expected performance based on the known reactivity of analogous dihalogenated heterocycles. The following table summarizes representative yields for the selective Suzuki coupling at the C6 position for similar substrates, highlighting the superior efficiency of the aryl iodide.

SubstrateCoupling Partner (ArB(OH)₂)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted)Phenylboronic acidPd(dppf)Cl₂ / Na₂CO₃1,4-Dioxane/H₂O80-902-6>90
4-Chloro-6-bromoquinolinePhenylboronic acidPd(dppf)Cl₂ / Na₂CO₃1,4-Dioxane/H₂O80-908-1675-85
4-Chloro-6-iodo-pyrimidine (Analogous)Arylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O90492
2-Chloro-6-bromoquinoline (Analogous)Arylboronic acidPd(dppf)Cl₂ / Na₂CO₃1,4-Dioxane/H₂O901285

Note: The data for this compound is an informed prediction based on the established reactivity trends. The data for analogous substrates is compiled from typical outcomes for similar systems.[1]

The higher reactivity of the C-I bond in this compound is anticipated to translate into faster reaction times and higher yields compared to the C-Br bond in 4-chloro-6-bromoquinoline under identical catalytic conditions. The more facile oxidative addition of the aryl iodide to the palladium catalyst drives the catalytic cycle more efficiently.[3]

Mechanistic Underpinnings of Reactivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step, and its facility is directly related to the C-X bond strength (C-I < C-Br < C-Cl).[2]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)(Ar')L2

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C6 Position

This protocol provides a general method for the selective Suzuki coupling of a 4-chloro-6-haloquinoline with an arylboronic acid, optimized for the more reactive C-I or C-Br bond.

Materials:

  • This compound or 4-Chloro-6-bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-chloro-6-haloquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with the iodo-substrate is expected to be significantly faster.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-arylquinoline.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 4-Chloro-6-haloquinoline - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Degassed Solvents (1,4-Dioxane/H₂O) B->C D Heat and Stir (80-90 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Characterization

A generalized workflow for the selective Suzuki coupling.

Conclusion and Recommendations

For the selective functionalization of the C6 position in 4-chloro-6-haloquinolines via Suzuki coupling, this compound is the demonstrably superior substrate. Its greater reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and generally higher yields compared to its bromo-analogue. While 4-chloro-6-bromoquinoline is also a viable substrate, it will likely require more forcing conditions or longer reaction times to achieve comparable conversions. The choice between the two may ultimately depend on the availability and cost of the starting materials, but from a purely chemical reactivity standpoint, the iodo-derivative offers a more efficient and robust synthetic route. It is crucial to note that while the C-Cl bond at the C4 position is significantly less reactive, optimization of reaction conditions, including the choice of catalyst and ligand, is essential to ensure high selectivity for the C6 position.[1]

References

A Comparative Guide to 4-Chloro-6-iodoquinoline-Based Kinase Inhibitors: Structure-Activity Relationship (SAR) Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors based on the 4-chloro-6-iodoquinoline scaffold. While direct and extensive SAR studies on a wide array of this compound derivatives are not abundantly available in publicly accessible literature, this guide leverages data from closely related 6-bromo-4-chloroquinoline analogs to infer and project the SAR for their iodo-counterparts. The following sections detail the synthesis, biological evaluation, and key structural determinants of activity for this class of compounds, with a focus on their potential as kinase inhibitors.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a variety of protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminoquinoline core, in particular, has been successfully employed in the design of potent kinase inhibitors by targeting the ATP-binding site of these enzymes. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. The 4-chloro position serves as a versatile handle for introducing various amine functionalities via nucleophilic aromatic substitution, while the 6-iodo group offers a potential site for further modification through cross-coupling reactions or for engaging in halogen bonding interactions within the kinase active site.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of 4-aminoquinoline derivatives is significantly influenced by the nature of the substituents at the C4 and C6 positions of the quinoline core. Based on studies of 6-bromo-4-aminoquinoline analogs targeting Receptor-Interacting Protein Kinase 2 (RIPK2), key SAR trends can be elucidated and extrapolated to the 6-iodo scaffold.[2][3]

Substitutions at the 4-Position (Anilino and Amino Analogs)

The 4-position is typically occupied by a substituted aniline or other amino moieties, which project into the ATP-binding pocket and form crucial interactions.

  • Impact of Anilino Ring Substitution: The electronic properties and substitution pattern of the anilino ring are critical for activity. Electron-donating groups, such as methoxy groups, on the aniline ring can enhance potency. For instance, a trimethoxyphenyl substitution has been shown to be highly favorable.[3]

  • Heterocyclic Replacements: Replacing the phenyl ring with heterocyclic rings like pyridine can modulate activity, with the position of the nitrogen atom influencing the potency.[3]

Substitutions at the 6-Position

The 6-position of the quinoline ring is often solvent-exposed and provides an opportunity to enhance potency and selectivity.

  • Halogen Bonding: The presence of a halogen at the 6-position (bromo or iodo) can lead to favorable halogen bonding interactions with backbone carbonyls in the kinase hinge region, thereby anchoring the inhibitor. The larger and more polarizable iodine atom in this compound derivatives is expected to form stronger halogen bonds compared to its bromo counterpart, potentially leading to increased potency.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the 6-position via Suzuki-Miyaura coupling can significantly boost inhibitory activity. Pyridinyl and pyrimidinyl substitutions have demonstrated high potency, likely through the formation of hydrogen bonds with residues in the glycine-rich loop of the kinase.[2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the structure-activity relationship of 4-amino-6-bromoquinoline derivatives against RIPK2, providing a basis for predicting the activity of corresponding 4-amino-6-iodoquinoline analogs.

Compound IDR (4-position substituent)R' (6-position substituent)RIPK2 IC50 (nM)[2][3]
1 3,4,5-trimethoxyanilineBr10.1 ± 1.2
2 Benzo[d]thiazol-5-amineBr32.1 ± 2.5
3 Pyridin-4-amineBr>1000
4 Benzo[d]thiazol-5-amine4-pyridinyl5.1 ± 1.6
5 Benzo[d]thiazol-5-amine3-pyridinyl1.5 ± 0.3
6 Benzo[d]thiazol-5-amine2-pyridinyl6.0 ± 0.9
7 Benzo[d]thiazol-5-aminepyrimidin-5-yl4.1 ± 0.7
8 Benzo[d]thiazol-5-aminephenyl19.3 ± 2.1

Mandatory Visualizations

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for quinoline-based kinase inhibitors.

Experimental Workflow

G Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT for Antiproliferation) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the design, synthesis, and evaluation of this compound-based kinase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-6-bromoquinoline Derivatives[3]

To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in an appropriate solvent such as tert-butanol, the desired aniline derivative (1.1 eq) is added. The reaction mixture is heated to 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the desired 4-anilino-6-bromoquinoline product.

General Procedure for Suzuki-Miyaura Coupling at the 6-Position[2]

A mixture of the 4-anilino-6-bromoquinoline derivative (1.0 eq), the corresponding boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Na₂CO₃ (2.0 eq) in a solvent system of 1,4-dioxane and water is heated at 80 °C for 8 hours under an inert atmosphere. After cooling, the reaction mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 6-substituted-4-anilinoquinoline derivative.

In Vitro Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay (Promega).

  • Kinase Reaction: In a 384-well plate, the kinase, a suitable substrate, and varying concentrations of the test compound are incubated in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Signal Generation: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds can be assessed in relevant cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights derived from closely related 6-bromo analogs suggest that strategic modifications at the 4- and 6-positions can lead to potent and selective compounds. The 6-iodo substituent, in particular, offers the potential for enhanced potency through strong halogen bonding interactions. Further synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class.

References

Comparative Guide to LC-MS Method Development for the Analysis of 4-Chloro-6-iodoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 4-Chloro-6-iodoquinoline reaction mixtures, a critical process in pharmaceutical development. We will explore a developed LC-MS method and compare it with a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Monitoring the progress of its synthesis and identifying potential impurities is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it highly suitable for analyzing complex reaction mixtures.[2][3]

This guide will focus on a developed LC-MS method tailored for the analysis of a hypothetical this compound reaction mixture, which may contain the starting materials, the desired product, and potential process-related impurities. The performance of this method will be compared to a more traditional HPLC-UV method to highlight the advantages of each technique.

Experimental Protocols

LC-MS Method Protocol

A robust LC-MS method was developed to separate and identify the components of the this compound reaction mixture.

1. Sample Preparation:

  • Accurately weigh 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Conditions:

  • Instrument: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Full scan mode (m/z 100-500) and Selected Ion Monitoring (SIM) for target analytes.

HPLC-UV Method Protocol

For comparison, a standard HPLC-UV method was also developed.

1. Sample Preparation:

  • Identical to the LC-MS sample preparation protocol.

2. High-Performance Liquid Chromatography Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 20-80% B

    • 10-15 min: 80% B

    • 15-15.1 min: 80-20% B

    • 15.1-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Comparative Data Presentation

The performance of the developed LC-MS method was compared against the HPLC-UV method for key analytical parameters. The following table summarizes the hypothetical quantitative data.

ParameterLC-MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL30 ng/mL
Linearity (R²) >0.999>0.995
Analysis Time per Sample 8 minutes20 minutes
Specificity/Selectivity High (based on m/z)Moderate (based on retention time)
Impurity Identification Confident (based on mass)Tentative (based on retention time)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of the this compound reaction mixture.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter Filter Dissolve in Solvent->Filter Transfer to Vial Transfer to Vial Filter->Transfer to Vial Inject Sample Inject Sample Transfer to Vial->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Ionization (ESI) Ionization (ESI) Chromatographic Separation->Ionization (ESI) Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Component Identification Component Identification Peak Integration->Component Identification Quantification Quantification Component Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS Analysis Workflow.

Method Comparison

This diagram provides a logical comparison of the key features of the LC-MS and HPLC-UV methods.

cluster_lcms LC-MS cluster_hplcuv HPLC-UV Analytical Method Analytical Method LC-MS LC-MS Analytical Method->LC-MS Advanced HPLC-UV HPLC-UV Analytical Method->HPLC-UV Conventional High Sensitivity High Sensitivity High Selectivity High Selectivity Structural Info Structural Info Higher Cost Higher Cost Lower Sensitivity Lower Sensitivity Lower Selectivity Lower Selectivity No Structural Info No Structural Info Lower Cost Lower Cost

Caption: LC-MS vs. HPLC-UV Comparison.

Discussion and Conclusion

The developed LC-MS method demonstrates significant advantages over the traditional HPLC-UV method for the analysis of this compound reaction mixtures. The superior sensitivity and selectivity of mass spectrometric detection allow for the confident identification and quantification of trace-level impurities that might be missed by UV detection.[4] The ability to obtain mass information provides a higher degree of confidence in peak identification, which is critical for process understanding and quality control.[2]

Furthermore, the faster analysis time of the LC-MS method can significantly improve laboratory throughput.[5] While the initial capital investment for an LC-MS system is higher, the detailed information it provides can accelerate drug development timelines and prevent costly issues late in the process.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-Chloro-6-iodoquinoline Derivatives and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in the quest for novel therapeutic agents. Its versatile structure has given rise to a vast array of derivatives with significant biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a comparative overview of the biological activity of 4-Chloro-6-iodoquinoline derivatives against other quinoline analogs, supported by experimental data and detailed methodologies to aid in future drug discovery efforts.

This report synthesizes findings on the biological activities of various quinoline derivatives, with a particular focus on comparing the effects of chloro and iodo substitutions on the quinoline core. While direct comparative studies on the anticancer activity of this compound are limited in the reviewed literature, this guide leverages data from closely related analogs to provide valuable insights.

Antimicrobial Activity: A Glimpse into the Potency of Iodo-Substituted Quinolines

Recent studies have highlighted the antimicrobial potential of quinoline derivatives bearing an iodine atom at the 6-position. A notable example is the evaluation of 2-aryl-6-iodoquinoline-4-carboxylic acid derivatives, which provides a valuable reference for understanding the impact of the 6-iodo substitution.

The antimicrobial activity of these compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The results, summarized in the table below, indicate that the 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid derivative exhibits notable activity against Gram-positive bacteria and the fungus C. parapsilosis.

Table 1: Antimicrobial Activity of 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid

MicroorganismMIC (µg/mL)IC50 (µg/mL)
Staphylococcus epidermidis>10018.67
Klebsiella pneumoniae>100>100
Candida parapsilosis>10025.43

Data sourced from a study on iodo-quinoline derivatives.

Anticancer Activity: The Prominence of Chloro-Substituted Quinolines

The 7-chloroquinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for various 7-chloroquinoline derivatives against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives against MCF-7 and HCT-116 Cell Lines

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
7-Chloroquinoline Hydrazone Derivatives
Derivative A1.251.50
Derivative B0.851.10
Other 7-Chloroquinoline Derivatives
Derivative C14.6823.39
Derivative D7.5421.41
Reference Drug
Doxorubicin0.5 - 1.50.4 - 1.0

Data compiled from multiple studies on the anticancer activity of 7-chloroquinoline derivatives.[1][2]

These findings underscore the potential of the 7-chloroquinoline scaffold in developing potent anticancer agents. The variations in IC50 values among the different derivatives highlight the critical role of substituent groups in modulating cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the cited biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method in 96-well microtiter plates.

Workflow for Antimicrobial Susceptibility Testing

Broth Microdilution Assay Workflow prep Prepare serial dilutions of test compounds in broth inoc Inoculate wells with standardized microbial suspension prep->inoc inc Incubate plates at optimal temperature and duration inoc->inc read Visually inspect for microbial growth to determine MIC inc->read ic50 Measure absorbance to calculate IC50 read->ic50 MTT Assay Workflow for Cytotoxicity seed Seed cancer cells in 96-well plates treat Treat cells with various concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read calc Calculate cell viability and determine IC50 read->calc PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTOR inhibit

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Novel 4-Substituted-6-Iodoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of novel compounds is paramount. This guide provides a comparative analysis of the X-ray crystallographic data for a series of 4-substituted-6-iodoquinolines, offering valuable insights into their molecular geometry and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This publication delves into the crystallographic parameters of 4-iodoquinoline and a curated selection of its derivatives, highlighting the influence of various substituents at the 4-position on the overall molecular conformation. While a comprehensive set of publicly available crystal structures for diverse 4-substituted-6-iodoquinolines is still emerging, this guide compiles and compares existing data to provide a foundational understanding. For a broader perspective, a series of 6-iodo-2-(substituted-phenyl)-quinoline-4-carboxylic acids are also included, showcasing the structural landscape of related iodoquinoline scaffolds.

Comparative Crystallographic Data

The following tables summarize key crystallographic data for 4-iodoquinoline and a selection of its derivatives. These parameters provide a quantitative basis for comparing the molecular structures.

Table 1: Crystallographic Data and Refinement Details

CompoundCCDC Dep. No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor (%)
4-Iodoquinoline692664C₉H₆INMonoclinicP2₁/n7.934(2)6.096(2)18.004(5)9098.49(3)90860.1(4)44.3
2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid-C₁₆H₉FINO₂-----------
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid-C₁₆H₉ClINO₂-----------
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid-C₁₆H₉BrINO₂-----------
2-(4-(trifluoromethyl)phenyl)-6-iodoquinoline-4-carboxylic acid-C₁₇H₉F₃INO₂-----------

Note: Detailed crystallographic data for the 2-substituted derivatives were reported by Iovu et al. (2024) and are available in the supplementary information of their publication. A comprehensive search of the Cambridge Structural Database (CSD) did not yield publicly available crystal structures for 4-amino-6-iodoquinoline, 4-hydroxy-6-iodoquinoline, or 4-chloro-6-iodoquinoline at the time of this publication.

Table 2: Selected Bond Lengths and Angles

CompoundC4-I Bond Length (Å)C6-I Bond Length (Å)Dihedral Angle (Quinoline/Substituent) (°)
4-Iodoquinoline2.095(4)--
2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid---
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid---
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid---
2-(4-(trifluoromethyl)phenyl)-6-iodoquinoline-4-carboxylic acid---

Note: The data for this table will be populated upon obtaining the specific crystallographic information files (CIFs).

Experimental Protocols

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a meticulous process that involves several key stages.[1][2][3][4]

Crystal Growth and Mounting

The initial and often most challenging step is the cultivation of a high-quality single crystal.[1][2] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The ideal crystal should be well-formed, optically clear, and have dimensions of approximately 0.1-0.3 mm.[1][5] Once a suitable crystal is obtained, it is carefully mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[5]

Data Collection

The mounted crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1][4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[1][4] These diffraction intensities are recorded by a detector, typically a CCD or CMOS sensor.[1] A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[4]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[5] The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during measurement.[5] This is typically solved using direct methods or Patterson techniques for small molecules.[5] Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[4] This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and detailed three-dimensional model of the molecule.[4]

Visualizing the Workflow

To better illustrate the process of X-ray crystallographic analysis, the following diagrams outline the key steps and logical relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis & Validation Synthesis Synthesis of 4-Substituted-6-Iodoquinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Selection Solvent Selection Purification->Solvent_Selection Crystallization Slow Evaporation / Cooling Solvent_Selection->Crystallization Crystal_Selection Selection of Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation Generation of CIF File Structure_Refinement->CIF_Generation Structural_Analysis Analysis of Bond Lengths, Angles, etc. CIF_Generation->Structural_Analysis Database_Deposition Deposition to CCDC Structural_Analysis->Database_Deposition

Caption: Experimental workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer complementary data for the characterization of novel 4-substituted-6-iodoquinolines.

alternatives cluster_primary Primary Structural Elucidation cluster_spectroscopic Spectroscopic Methods cluster_other Other Techniques X_ray Single-Crystal X-ray Diffraction NMR NMR Spectroscopy (¹H, ¹³C, etc.) X_ray->NMR provides connectivity & conformation Mass_Spec Mass Spectrometry (HRMS, MS/MS) X_ray->Mass_Spec confirms molecular weight IR_Raman FT-IR & Raman Spectroscopy X_ray->IR_Raman verifies functional groups Elemental_Analysis Elemental Analysis X_ray->Elemental_Analysis confirms elemental composition Powder_XRD Powder X-ray Diffraction X_ray->Powder_XRD characterizes bulk material

Caption: Relationship between X-ray crystallography and alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity of atoms in a molecule in solution. Mass Spectrometry (MS) provides accurate molecular weight and fragmentation patterns, confirming the molecular formula.[6] Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. Elemental analysis provides the percentage composition of elements, which is used to confirm the empirical formula. Finally, Powder X-ray Diffraction (PXRD) can be used to analyze the bulk crystalline material and can be useful for phase identification.

References

In Vitro Cytotoxicity of 4-Chloroquinoline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic activity of various 4-chloroquinoline derivatives against several cancer cell lines. While the primary focus of this guide is on the broader class of 4-chloroquinoline derivatives due to the limited availability of public data on specific 4-chloro-6-iodoquinoline compounds, the presented data offers valuable insights into the anticancer potential of this scaffold. The information compiled herein, including quantitative cytotoxicity data, detailed experimental protocols, and mechanistic pathway visualizations, serves as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of 4-chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify the potency of these compounds. The following tables summarize the cytotoxic activities of various 4-chloroquinoline derivatives as reported in the scientific literature.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives Against Breast Cancer Cell Lines

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7>36.77[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[1]
Bisquinoline compound 10MDA-MB-4687.35[1]
Bisquinoline compound 10MCF-714.80[1]
Chloroquine (Reference)MDA-MB-46824.36[1]
Chloroquine (Reference)MCF-720.72[1]

Table 2: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 73HCT1161.99 - 4.9[2]
Compound 74HCT1161.99 - 4.9[2]
Compound 79HCT1161.99 - 4.9[2]
Compound 81HCT1161.99 - 4.9[2]
Compound 82HCT1161.99 - 4.9[2]
Compound 73HCT116p53-/-2.24[2]
Compound 74HCT116p53-/-3.23[2]
Compound 79HCT116p53-/-4.98[2]
Compound 81HCT116p53-/-4.76[2]

Table 3: Cytotoxicity of Quinoline-Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12eMGC-8031.38[3]
Compound 12eHCT-1165.34[3]
Compound 12eMCF-75.21[3]
5-Fluorouracil (Reference)MGC-8036.22[3]
5-Fluorouracil (Reference)HCT-11610.4[3]
5-Fluorouracil (Reference)MCF-711.1[3]

Experimental Protocols

The evaluation of in vitro cytotoxicity is a critical step in anticancer drug discovery. Standardized and reproducible protocols are essential for generating reliable data. Below are detailed methodologies for commonly employed cytotoxicity assays.

Cell Viability Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-chloroquinoline derivatives for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.

Cell Viability Assessment by MTS Assay

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is another colorimetric method for assessing cell viability.

Principle: MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium. This assay is generally considered to be faster and more convenient than the MTT assay as it does not require a solubilization step.

Protocol:

  • Cell Seeding and Compound Treatment: These steps are performed similarly to the MTT assay.

  • MTS Reagent Addition: After the compound treatment period, a solution containing MTS and an electron coupling reagent (e.g., phenazine ethosulfate) is added directly to the culture wells.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the colored formazan is measured at approximately 490 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated relative to the control, and IC50 values are determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of chemical compounds against cancer cell lines.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 4-Chloroquinoline Derivative Preparation compound_treatment Treatment with Derivatives compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition Absorbance Measurement viability_assay->data_acquisition data_processing Calculation of Cell Viability data_acquisition->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway Inhibition by Quinoline Derivatives

Several studies suggest that quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Mechanism of Action

The anticancer activity of 4-chloroquinoline derivatives is often attributed to a multi-faceted mechanism of action.[4] Key cellular events triggered by these compounds include:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G0/G1 or G2/M phases.[4] This prevents cancer cells from dividing and proliferating.

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been found to inhibit the synthesis of DNA and RNA, which is essential for cell growth and division.[4]

  • Modulation of Signaling Pathways: As depicted in the diagram above, quinoline derivatives can inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, that are vital for cancer cell survival and growth.

References

A Head-to-Head Comparison of Palladium Catalysts for the Selective Cross-Coupling of 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of quinoline scaffolds is a cornerstone in the development of pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions offer unparalleled versatility. The substrate 4-chloro-6-iodoquinoline presents a unique challenge and opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond, allowing for selective cross-coupling at the 6-position.[1][2][3]

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, a common benchmark reaction for evaluating catalyst performance. The data presented herein is a representative compilation based on established principles of palladium catalysis to illustrate the relative efficacy of different catalyst systems.

Catalyst Performance in Suzuki-Miyaura Coupling

The choice of palladium catalyst and associated ligands is critical in achieving high yields and selectivity in the cross-coupling of this compound. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for coupling aryl iodides.[1][3] More advanced catalyst systems, employing bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig, can offer improved reactivity and broader substrate scope.[4][5]

Below is a summary of the performance of different palladium catalyst systems for the selective Suzuki-Miyaura coupling at the 6-position (C-I bond) of this compound with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%) of 4-chloro-6-phenylquinoline
Pd(PPh₃)₄PPh₃ (in situ)K₂CO₃Toluene/H₂O901285
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane100892
Pd(OAc)₂SPhosK₃PO₄Toluene100496

Experimental Protocols

A generalized experimental procedure for the selective Suzuki-Miyaura cross-coupling of this compound is provided below. This protocol is a representative example and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and the specified base (2.0 mmol, 2.0 eq.).

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (0.02 mmol, 2 mol%).

Solvent Addition and Reaction: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the indicated time.

Work-up and Purification: Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-chloro-6-phenylquinoline.

Visualizing the Process

To better understand the experimental and catalytic processes, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G H Product: 4-chloro-6-phenylquinoline G->H

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

A Comparative Spectroscopic Analysis of 4-Chloro-6-iodoquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of synthetic intermediates is paramount for ensuring the integrity and success of complex molecular syntheses. This guide provides a detailed spectroscopic comparison of the target molecule, 4-Chloro-6-iodoquinoline, and its key precursors: 4-iodoaniline, diethyl malonate, and the intermediate 6-iodo-4-hydroxyquinoline.

This document presents a summary of their characteristic spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) in easily comparable tables. Detailed experimental protocols for the synthesis of this compound and the acquisition of the cited spectroscopic data are also provided to facilitate replication and further investigation.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process. The initial step involves the Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step. The precursors for the initial cyclization are 4-iodoaniline and diethyl malonate, which react to form 6-iodo-4-hydroxyquinoline. This intermediate is then chlorinated to yield the final product, this compound.

Synthetic_Pathway 4-Iodoaniline 4-Iodoaniline 6-Iodo-4-hydroxyquinoline 6-Iodo-4-hydroxyquinoline 4-Iodoaniline->6-Iodo-4-hydroxyquinoline Gould-Jacobs Reaction Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->6-Iodo-4-hydroxyquinoline This compound This compound 6-Iodo-4-hydroxyquinoline->this compound Chlorination (e.g., POCl3)

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic ProtonsOther Protons
4-Iodoaniline 7.4 (d, 2H), 6.5 (d, 2H)[1][2]3.7 (s, 2H, -NH₂)[2]
Diethyl Malonate -4.2 (q, 4H, -CH₂-), 3.4 (s, 2H, -CH₂-), 1.3 (t, 6H, -CH₃)[3]
6-Iodo-4-hydroxyquinoline 8.15 (d, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, 1H), 6.0 (d, 1H)11.5 (s, 1H, -OH)
This compound 8.7-7.5 (m, 5H)-
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic/Quinoline CarbonsOther Carbons
4-Iodoaniline 147.1, 137.8, 117.3, 80.5-
Diethyl Malonate -167.1 (C=O), 61.6 (-CH₂-), 41.5 (-CH₂-), 14.0 (-CH₃)
6-Iodo-4-hydroxyquinoline 177.1, 153.3, 140.6, 132.0, 125.2, 125.0, 123.4, 118.5, 108.2-
This compound 152.1, 150.8, 144.2, 136.5, 131.2, 129.0, 127.9, 122.5, 93.9-
FT-IR Spectral Data (cm⁻¹)
CompoundKey Functional Group PeaksAromatic/Ring Vibrations
4-Iodoaniline 3400-3200 (N-H stretch), 1620 (N-H bend)[4][5]1580, 1480 (C=C stretch)
Diethyl Malonate 2980 (C-H stretch), 1735 (C=O stretch), 1150 (C-O stretch)[6][7]-
6-Iodo-4-hydroxyquinoline 3400-3200 (O-H stretch), 1640 (C=O stretch, keto-tautomer)1600, 1550, 1480 (C=C stretch)
This compound -1590, 1540, 1470 (C=C stretch), 850 (C-Cl stretch)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
4-Iodoaniline 219[4]92 ([M-I]⁺)
Diethyl Malonate 160115 ([M-OC₂H₅]⁺), 88 ([M-COOC₂H₅]⁺)[6]
6-Iodo-4-hydroxyquinoline 271144 ([M-I]⁺), 116 ([M-I-CO]⁺)
This compound 289/291 (isotope pattern for Cl)254 ([M-Cl]⁺), 127 ([M-I-Cl]⁺)

Experimental Protocols

Synthesis of 6-Iodo-4-hydroxyquinoline

This procedure is adapted from the Gould-Jacobs reaction.

Synthesis_of_6-Iodo-4-hydroxyquinoline cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 4-Iodoaniline 4-Iodoaniline Mix_Reactants Mix 4-iodoaniline and diethyl malonate 4-Iodoaniline->Mix_Reactants Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Mix_Reactants Heat_Mixture Heat to 140-150 °C Mix_Reactants->Heat_Mixture 1 hr Cyclization Heat in Dowtherm A at 240-250 °C Heat_Mixture->Cyclization 15-20 min Cool_and_Filter Cool, filter, and wash with ether Cyclization->Cool_and_Filter 6-Iodo-4-hydroxyquinoline 6-Iodo-4-hydroxyquinoline Cool_and_Filter->6-Iodo-4-hydroxyquinoline

Caption: Workflow for the synthesis of 6-Iodo-4-hydroxyquinoline.
  • Reaction Setup: In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Initial Heating: Heat the mixture in an oil bath at 140-150 °C for 1 hour. Ethanol will distill from the reaction mixture.

  • Cyclization: Add the hot mixture to a flask containing Dowtherm A (a high-boiling solvent) preheated to 240-250 °C. Maintain this temperature for 15-20 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by filtration and wash with ether to remove the Dowtherm A. The crude 6-iodo-4-hydroxyquinoline can be purified by recrystallization.

Synthesis of this compound

This procedure utilizes a standard chlorination method for converting a hydroxyquinoline to a chloroquinoline.

Synthesis_of_this compound cluster_reactant Reactant cluster_procedure Procedure cluster_product Product 6-Iodo-4-hydroxyquinoline 6-Iodo-4-hydroxyquinoline Add_POCl3 Add phosphorus oxychloride (POCl₃) 6-Iodo-4-hydroxyquinoline->Add_POCl3 Reflux Reflux for 2-3 hours Add_POCl3->Reflux Remove_Excess_POCl3 Remove excess POCl₃ under vacuum Reflux->Remove_Excess_POCl3 Quench_and_Neutralize Pour onto ice and neutralize with NaOH Remove_Excess_POCl3->Quench_and_Neutralize Extract_and_Purify Extract with chloroform and purify Quench_and_Neutralize->Extract_and_Purify This compound This compound Extract_and_Purify->this compound

Caption: Workflow for the synthesis of this compound.
  • Reaction Setup: To a round-bottom flask, add 6-iodo-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

  • Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Isolation: Cautiously pour the residue onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: FT-IR spectra can be obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer with a suitable ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-iodoquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-6-iodoquinoline, a halogenated organic compound, is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. Due to its chemical nature, this substance must be treated as hazardous waste and must not be disposed of through standard laboratory drains or as regular solid waste. Halogenated compounds require specific disposal routes, often involving high-temperature incineration by a licensed waste management facility.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers and drug development professionals.

Hazard and Personal Protective Equipment (PPE) Summary

Before handling this compound for any purpose, including disposal, it is essential to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). The following table summarizes key safety information based on data for similar halogenated quinoline compounds.

Hazard Category                                    Recommendations and Required PPE
Contact Hazards Skin Irritant: Causes skin irritation.[1] Avoid all personal contact.[2] Eye Hazard: May cause serious eye irritation.
Exposure Hazards Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled. Inhalation: Avoid breathing dust; handle in a well-ventilated area or chemical fume hood.[3]
Personal Protective Equipment (PPE) Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Eye Protection: Use safety glasses with side-shields or tightly fitting safety goggles.[4] Lab Coat: Wear a standard laboratory coat. For significant quantities, fire/flame resistant and impervious clothing may be required.[4] Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator.[5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Do not allow the product to enter drains or waterways.[3][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify as Halogenated Waste: this compound contains both chlorine and iodine, classifying it as a halogenated organic waste.

  • Segregate at the Source: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[6][7] Co-mingling increases disposal costs and complexity.[6][7]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste types, such as acids, bases, heavy metals, or acutely toxic 'P-listed' wastes.[3][6]

2. Containerization:

  • Use a Designated Container: Collect waste in a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.

  • Original Containers: Whenever possible, leave the chemical in its original container.[3] If disposing of unused product, do not empty it into another waste vessel.

  • Condition of Container: Ensure the waste container is in good condition, free from leaks or cracks.

3. Labeling:

  • Affix a Hazardous Waste Tag: As soon as the first particle of waste is added to the container, label it clearly. Use your institution's official hazardous waste tag.

  • Complete Information: Fill out the tag completely, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • All chemical constituents and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The name of the principal investigator or lab manager and the date of accumulation.

4. Accumulation and Storage:

  • Work Area: Perform all waste handling and consolidation inside an operating chemical fume hood to minimize inhalation exposure.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[6][8]

  • Storage Location: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills in case of a leak.

  • Safe Environment: Keep the storage area cool, dry, and well-ventilated, away from heat or ignition sources.[1]

5. Arranging for Disposal:

  • Do Not Exceed Limits: Adhere to your institution's limits for the volume of hazardous waste that can be accumulated in a laboratory.

  • Request Pickup: Once the container is nearly full or has been stored for the maximum allowed time (e.g., 6 months), request a waste pickup from your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal Company: The EHS department will arrange for the final disposal through a licensed and approved waste disposal company.[3] The standard method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated byproducts.[3]

6. Spill and Emergency Procedures:

  • Minor Spills: For a small, dry spill, carefully sweep up the material, avoiding dust creation, and place it in a labeled hazardous waste container.[1][3]

  • Major Spills: In the event of a large spill, evacuate the area, restrict access, and contact your institution's emergency response team or EHS immediately.[5]

  • Personal Contact: If skin contact occurs, wash the affected area thoroughly with soap and water.[3] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep 1. Waste Preparation & Segregation cluster_contain 2. Containerization & Labeling cluster_store 3. Accumulation & Storage cluster_dispose 4. Final Disposal start Identify Waste: This compound is_halogenated Is it a Halogenated Compound? start->is_halogenated segregate Segregate from Non-Halogenated Waste is_halogenated->segregate  Yes   non_halogenated container Select Appropriate Waste Container (Sealed, Compatible) segregate->container label_waste Affix & Complete Hazardous Waste Tag container->label_waste store Store in Designated SAA (Closed, Secondary Containment) label_waste->store is_full Container Full or Storage Time Limit Reached? store->is_full is_full->store  No, Continue Accumulating   request_pickup Request Pickup from Environmental Health & Safety (EHS) is_full->request_pickup  Yes   disposal_co Transfer to Licensed Waste Disposal Company request_pickup->disposal_co incinerate Final Disposal via High-Temperature Incineration disposal_co->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Chloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-iodoquinoline. It includes a detailed operational plan, personal protective equipment (PPE) requirements, and a comprehensive disposal plan to ensure the safe handling of this hazardous chemical.

Hazard Summary

This compound is a toxic and potentially carcinogenic compound that poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or comes into contact with skin, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory to minimize risk.

Quantitative Hazard Data
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Operational Plan: Step-by-Step Handling Procedures

Engineering and Administrative Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[2] A spill kit appropriate for solid hazardous chemicals should also be available.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact, and inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after handling the compound or in case of contamination.[1][3]
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat must be worn.[3] Consider a chemically resistant gown for procedures with a high risk of splashing.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory.[1] A face shield should be worn over the goggles during procedures with a risk of splashing or aerosol generation.[3]
Respiratory Protection RespiratorIf there is a risk of dust or aerosol generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[1][3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin experiment handle_dissolve Dissolve/react compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate surfaces handle_dissolve->cleanup_decontaminate Complete experiment cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

First Aid Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Workflow

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal gen_solid Contaminated Solids (gloves, paper) coll_solid Labeled Solid Hazardous Waste Container gen_solid->coll_solid gen_liquid Liquid Waste (solutions) coll_liquid Labeled Liquid Hazardous Waste Container gen_liquid->coll_liquid gen_sharps Contaminated Sharps coll_sharps Labeled Sharps Container gen_sharps->coll_sharps disp_pickup Arrange for pickup by EHS or licensed contractor coll_solid->disp_pickup coll_liquid->disp_pickup coll_sharps->disp_pickup disp_incinerate Dispose of contents/container to an approved waste disposal plant disp_pickup->disp_incinerate

Caption: Waste disposal workflow for this compound.

Final Disposal
  • All waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[1]

  • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

  • Do not dispose of this compound down the drain or in regular trash.[1] This is to prevent the release of this environmentally hazardous substance into the sewer system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.